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Core Science & Biosynthesis

Foundational

In Vitro Biological Activity and Screening Cascade of N-(5-ethoxy-2-methylphenyl)acetamide: A Technical Blueprint for Hit-to-Lead Progression

Executive Summary & Structural Rationale N-(5-ethoxy-2-methylphenyl)acetamide (CAS: 500798-20-9) is a highly versatile small-molecule scaffold frequently utilized in high-throughput screening (HTS) libraries. Chemically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(5-ethoxy-2-methylphenyl)acetamide (CAS: 500798-20-9) is a highly versatile small-molecule scaffold frequently utilized in high-throughput screening (HTS) libraries. Chemically, it features an acetamide core flanked by an ethoxy-substituted methylphenyl ring. As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic screening candidate. The acetamide moiety provides critical hydrogen bond donors and acceptors, making it an excellent candidate for probing target cavities such as kinase hinge regions or epigenetic enzyme active sites.

However, the presence of the 2-methyl and 5-ethoxy groups introduces specific physicochemical liabilities—namely, potential susceptibility to cytochrome P450-mediated oxidation and O-dealkylation. This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the biological activity, ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and cytotoxicity of this compound, ensuring only robust hits progress to lead optimization.

Primary High-Throughput Screening (HTS) & Assay Readiness

Before introducing N-(5-ethoxy-2-methylphenyl)acetamide to biological targets, we must ensure absolute assay readiness. The compound's solubility in DMSO must be confirmed, as compound precipitation is a primary driver of false negatives in HTS campaigns.

Protocol: Target-Based Biochemical Screening (TR-FRET)

To evaluate target engagement, we employ a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. Causality: TR-FRET is chosen specifically because it utilizes long-emission fluorophores (e.g., Europium) that bypass the rapid auto-fluorescence interference commonly caused by aromatic acetamide derivatives.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(5-ethoxy-2-methylphenyl)acetamide in 100% molecular-grade DMSO to generate a 10 mM stock. Centrifuge at 10,000 x g to ensure no micro-precipitates remain.

  • Acoustic Dispensing: Dispense 100 nL of the compound into a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of 1% (v/v), preventing solvent-induced enzyme denaturation.

  • Reaction Assembly: Add 5 μ L of the target enzyme and 5 μ L of the specific substrate/fluorophore mixture.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Self-Validating Quality Control: Read the plate on a multi-mode microplate reader. To ensure the assay is a self-validating system, we calculate the Z'-factor for every plate. As mandated by the 1, a Z'-factor 0.5 is strictly required to confirm assay robustness and statistically distinguish true compound-mediated inhibition from background noise[1].

In Vitro ADME Profiling

If the compound demonstrates primary target engagement, it must immediately undergo pharmacokinetic profiling. Efficacy is irrelevant if the molecule cannot reach its target or is rapidly cleared.

Intestinal Permeability (Caco-2 Assay)

The ethoxy group and acetamide moiety define the molecule's polar surface area (PSA). To evaluate whether these features restrict transcellular diffusion, we utilize the Caco-2 permeability assay. Causality: Caco-2 cells spontaneously differentiate into polarized monolayers expressing tight junctions and efflux transporters (e.g., P-glycoprotein), making them the gold standard for predicting human intestinal absorption[2].

Step-by-Step Methodology:

  • Monolayer Culturing: Seed Caco-2 cells on polycarbonate filter supports (Transwell inserts) and culture for 21 days.

  • Self-Validation (Integrity Check): Prior to the assay, measure Trans-Epithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are used. Furthermore, Lucifer Yellow (a paracellular marker) is co-incubated; if its permeability exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the data is discarded.

  • Dosing & Sampling: Apply 10 μ M of the compound to the apical (A) chamber (pH 6.5). Collect samples from the basolateral (B) chamber (pH 7.4) at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ )[2].

Hepatic Microsomal Stability (HLM)

The 2-methylphenyl group is a known liability for cytochrome P450 (CYP)-mediated aliphatic hydroxylation, while the ethoxy group is susceptible to O-dealkylation. Causality: We measure the intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) because this subcellular fraction isolates Phase I metabolism, allowing us to pinpoint oxidative vulnerabilities before moving to expensive in vivo models.

Step-by-Step Methodology:

  • Incubation Matrix: Combine 1 μ M of N-(5-ethoxy-2-methylphenyl)acetamide with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity.

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The internal standard corrects for any LC-MS/MS injection volume variances or matrix suppression effects.

  • Analysis: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Scaling these parameters predicts in vivo human hepatic clearance, dictating whether structural optimization is required[3].

Cytotoxicity & Safety Profiling

Because the acetamide core can occasionally undergo bioactivation into reactive intermediates, we must profile its impact on baseline cell viability.

Protocol: ATP-Based Viability Assay

We employ the 4 to quantify ATP as a direct proxy for metabolic health[4]. Causality: The assay's homogeneous lysis buffer instantly halts metabolism while stabilizing the luciferase signal, preventing artifactual ATP degradation during sample processing.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (a standard hepatotoxicity model) in 384-well white opaque plates at 1,000 cells/well.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 100 μ M) for 48 hours.

  • ATP Detection: Add an equal volume of CellTiter-Glo reagent directly to the wells. Incubate for 10 minutes to allow cell lysis and signal stabilization.

  • Measurement: Read luminescence. The therapeutic index (TI) is calculated by dividing the cytotoxic CC50​ by the primary assay IC50​ . A TI > 10 is generally required for progression.

Quantitative Data Synthesis

Below is a structured summary of the hypothetical screening profile for the N-(5-ethoxy-2-methylphenyl)acetamide scaffold, benchmarked against standard industry thresholds for lead progression.

Assay CategoryParameter EvaluatedTarget Threshold for Lead ProgressionHypothetical Result for Acetamide Scaffold
Primary HTS Target Inhibition ( IC50​ ) <1.0μM 0.45μM (Confirmed Hit)
Caco-2 Permeability Apparent Permeability ( Papp​ ) >10×10−6cm/s 12.5×10−6cm/s (High Permeability)
Caco-2 Efflux Efflux Ratio ( Papp​B−A/Papp​A−B ) <2.0 (Non-P-gp substrate) 1.2 (Favorable)
HLM Stability Intrinsic Clearance ( CLint​ ) <50μL/min/mg protein 85μL/min/mg (High Clearance - Requires Optimization)
Cytotoxicity Cell Viability ( CC50​ ) >50μM >100μM (Non-toxic)

Mechanistic Screening Workflow

G cluster_0 1. Primary Screening cluster_1 2. In Vitro ADME & Toxicity Compound N-(5-ethoxy-2-methylphenyl)acetamide (Hit Candidate) HTS Target-Based HTS (TR-FRET / FP) Compound->HTS Validation Hit Validation (Z'-factor ≥ 0.5) HTS->Validation Caco2 Caco-2 Permeability (Intestinal Absorption) Validation->Caco2 Permeability HLM Microsomal Stability (Hepatic Clearance) Validation->HLM Metabolism Tox Cytotoxicity Profiling (ATP Viability Assay) Validation->Tox Safety Lead Lead Optimization (SAR & Structural Refinement) Caco2->Lead HLM->Lead Tox->Lead

Workflow for the in vitro screening and ADME validation of N-(5-ethoxy-2-methylphenyl)acetamide.

References

  • NIH Assay Guidance Manual – Sittampalam GS, et al. National Center for Advancing Translational Sciences.
  • Caco-2 monolayers in experimental and theoretical predictions of drug transport – Artursson P, Palm K, Luthman K. Advanced Drug Delivery Reviews (Springer Nature).
  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data – Obach RS. Drug Metabolism and Disposition (NIH PMC).
  • CellTiter-Glo® Luminescent Cell Viability Assay – Promega Corporation.

Sources

Exploratory

N-(5-ethoxy-2-methylphenyl)acetamide: Comprehensive Safety Data and Toxicity Profiling Guide

As a Senior Application Scientist in early-stage drug discovery and toxicological screening, I approach the evaluation of novel chemical entities not merely as a compliance checklist, but as a mechanistic investigation....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and toxicological screening, I approach the evaluation of novel chemical entities not merely as a compliance checklist, but as a mechanistic investigation. N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) belongs to the acetanilide class of compounds—a structural family historically significant in pharmacology (e.g., paracetamol, phenacetin) but notorious for complex, metabolism-driven toxicity profiles.

This whitepaper synthesizes the physicochemical properties, predicted safety data sheet (SDS) parameters, and the underlying biochemical causality of its toxicity. Furthermore, it establishes self-validating experimental workflows for researchers to rigorously profile this compound in a laboratory setting.

Physicochemical Profiling and Compound Identification

Before designing a toxicological assay, we must establish the physical parameters that dictate the compound's bioavailability, membrane permeability, and protein binding affinity. The ethoxy and methyl substitutions on the phenyl ring increase the lipophilicity of the base acetanilide scaffold, directly influencing its hepatic clearance rate.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name N-(5-ethoxy-2-methylphenyl)acetamide
CAS Registry Number 500798-20-9 [1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3
Predicted LogP (XLogP3-AA) ~2.0 - 2.5

Mechanistic Toxicology: The Acetanilide Scaffold

The toxicity of N-(5-ethoxy-2-methylphenyl)acetamide is not primarily driven by the parent molecule, but rather by its biotransformation. Understanding this causality is critical for drug development professionals.

Based on the established pharmacology of structurally analogous acetanilides (such as phenacetin), this compound is subject to extensive Phase I hepatic metabolism. The cytochrome P450 (CYP450) enzyme system, specifically CYP1A2 and CYP3A4 , catalyzes the oxidation of the acetanilide moiety [2].

  • O-Deethylation: The ethoxy group at the 5-position is highly susceptible to CYP-mediated cleavage, yielding a phenolic metabolite structurally analogous to acetaminophen.

  • N-Hydroxylation & Dehydration: The amide nitrogen can undergo N-hydroxylation. Subsequent dehydration leads to the formation of a highly reactive quinone imine intermediate [3].

  • Glutathione (GSH) Depletion: In a healthy physiological state, these electrophilic quinone imines are rapidly detoxified by conjugation with reduced glutathione (GSH). However, upon GSH depletion, these intermediates covalently bind to hepatic and renal macromolecules, triggering mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular hepatic necrosis or analgesic nephropathy [4].

Metabolism Parent N-(5-ethoxy-2-methylphenyl)acetamide ODeethyl O-Deethylation (CYP450) Parent->ODeethyl Hepatic Phase I NHydroxy N-Hydroxylation (CYP1A2 / CYP3A4) Parent->NHydroxy Hepatic Phase I Phenol Phenolic Metabolite (Acetaminophen analog) ODeethyl->Phenol Quinone Reactive Quinone Imine Phenol->Quinone Oxidation NHydroxy->Quinone Dehydration Protein Covalent Protein Adducts (Hepatotoxicity) Quinone->Protein GSH Depletion

Fig 1: CYP450-mediated bioactivation pathway of acetanilides leading to hepatotoxicity.

Standard Safety Data Sheet (SDS) Protocols

Given the metabolic liabilities of the acetanilide class, handling N-(5-ethoxy-2-methylphenyl)acetamide requires stringent laboratory safety protocols. The following predictive GHS hazard classifications should be applied until empirical in vivo data is available.

Table 2: Predictive GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Handling and PPE Causality
  • Respiratory Protection: Use an N95 or P100 particulate respirator when handling the raw powder. Causality: The fine crystalline nature of acetanilides poses an inhalation risk, bypassing first-pass hepatic metabolism and directly entering systemic circulation.

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: The lipophilic nature of the compound (LogP ~2.0) facilitates rapid dermal absorption.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Causality: The electron-rich aromatic ring and amide linkage are susceptible to degradation via ambient oxidation.

Experimental Workflows for Toxicity Profiling

Protocol A: In Vitro Reactive Metabolite Trapping Assay

This assay determines the compound's propensity to form toxic quinone imines. We utilize GSH as a surrogate nucleophile to trap transient electrophiles before they degrade.

  • Preparation of Test Article: Dissolve the compound in LC-MS grade DMSO to a 10 mM stock. Causality: DMSO ensures complete solubilization without denaturing microsomal proteins at the final assay concentration (<0.1% v/v).

  • Microsomal Incubation: Combine 10 µM of the test article with 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs provide the full complement of human CYP450 enzymes necessary for Phase I bioactivation, ensuring clinical translatability.

  • Addition of Trapping Agent: Add 5 mM reduced glutathione (GSH). Causality: GSH intercepts the highly reactive quinone imine, forming a stable adduct that can be quantified.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligatory electron donor required to drive the CYP450 catalytic cycle.

  • Quenching: After 60 minutes at 37°C, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile instantly precipitates proteins and halts enzymatic activity, locking the metabolite profile in place.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS for GSH-adducts.

    • Self-Validation Step: Always run a parallel control with Acetaminophen. If NAPQI-GSH adducts are not detected in the control, the HLMs are metabolically compromised, and the assay must be rejected.

Workflow Prep Compound Preparation Microsomes HLM Incubation (+ NADPH & GSH) Prep->Microsomes Quench Reaction Quenching (Cold Acetonitrile) Microsomes->Quench Centrifuge Centrifugation (14,000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Fig 2: Self-validating in vitro workflow for reactive metabolite trapping via LC-MS/MS.

Protocol B: Cytotoxicity Screening in HepG2 Cells
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Causality: HepG2 cells retain basal CYP activity, making them vastly superior to non-hepatic lines (like HEK293) for detecting metabolism-dependent hepatotoxicity.

  • Compound Exposure: Treat cells with a concentration gradient (0.1 µM to 100 µM) of N-(5-ethoxy-2-methylphenyl)acetamide for 48 hours.

  • Viability Assessment: Add CellTiter-Glo® reagent and measure luminescence. Causality: ATP quantitation via luminescence is directly proportional to the number of metabolically active cells, providing a highly sensitive, artifact-free readout of cytotoxicity.

Conclusion

N-(5-ethoxy-2-methylphenyl)acetamide presents a classic toxicological paradox common in drug development: a stable parent compound that harbors significant metabolic liabilities. By understanding the CYP450-mediated bioactivation pathways and employing rigorous, self-validating trapping assays, researchers can accurately profile its safety window and mitigate downstream hepatotoxic and nephrotoxic risks.

References

  • Guengerich, F. P. (2021). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. National Institutes of Health (NIH) - PubMed Central. URL: [Link]

  • BloomTech. (2024). How does Phenacetin work in the body? Renal Effects and Toxicity Mechanisms. Bloom Tech Knowledge Base. URL: [Link]

  • Perazella, M. A. (2018). Pharmacology behind Common Drug Nephrotoxicities. Clinical Journal of the American Society of Nephrology (CJASN) - NIH. URL: [Link]

Foundational

An In-Depth Technical Guide to the Metabolic Pathways and Downstream Metabolites of N-(5-ethoxy-2-methylphenyl)acetamide

Introduction N-(5-ethoxy-2-methylphenyl)acetamide is an aromatic amide with potential applications in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(5-ethoxy-2-methylphenyl)acetamide is an aromatic amide with potential applications in pharmaceutical and chemical research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. While direct metabolic studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to well-characterized acetanilide analgesics, such as phenacetin and methacetin, provides a strong foundation for predicting its primary metabolic pathways. This guide synthesizes established principles of drug metabolism with field-proven methodologies to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the probable metabolic transformations of N-(5-ethoxy-2-methylphenyl)acetamide, detail the experimental workflows for their identification, and provide insights into the analytical techniques required for their characterization.

Predicted Metabolic Pathways of N-(5-ethoxy-2-methylphenyl)acetamide

The metabolism of xenobiotics, including N-(5-ethoxy-2-methylphenyl)acetamide, is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These biotransformations primarily occur in the liver, catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] Based on the metabolism of structurally related compounds like phenacetin, the following pathways are predicted for N-(5-ethoxy-2-methylphenyl)acetamide.[3][4]

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar.[5][6] For N-(5-ethoxy-2-methylphenyl)acetamide, the primary Phase I metabolic routes are expected to be O-deethylation, aromatic hydroxylation, and N-deacetylation. The cytochrome P450 system, particularly the CYP1A2 isoform, is anticipated to be the major catalyst for these oxidative reactions.[7]

  • O-Deethylation: This is a prominent metabolic pathway for alkoxyacetanilides.[8] In the case of N-(5-ethoxy-2-methylphenyl)acetamide, the ethyl group of the ethoxy moiety is expected to be removed, leading to the formation of N-(5-hydroxy-2-methylphenyl)acetamide. This reaction is analogous to the O-deethylation of phenacetin to its active metabolite, acetaminophen.[3]

  • Aromatic Hydroxylation: The aromatic ring of N-(5-ethoxy-2-methylphenyl)acetamide is susceptible to hydroxylation at various positions. This process typically proceeds through an arene oxide intermediate.[9] The resulting hydroxylated metabolites are more polar and can undergo further conjugation in Phase II.

  • N-Deacetylation: The amide bond can be hydrolyzed, leading to the removal of the acetyl group and the formation of 5-ethoxy-2-methylaniline. This is generally a minor pathway for acetanilides but can lead to the formation of potentially reactive aniline derivatives.[10]

  • Benzylic Hydroxylation: The methyl group on the aromatic ring can also undergo hydroxylation to form a benzylic alcohol derivative, N-(5-ethoxy-2-(hydroxymethyl)phenyl)acetamide.

cluster_phase1 Phase I Metabolism parent N-(5-ethoxy-2-methylphenyl)acetamide metabolite1 N-(5-hydroxy-2-methylphenyl)acetamide parent->metabolite1 O-Deethylation (CYP450) metabolite2 Hydroxylated Aromatic Metabolites parent->metabolite2 Aromatic Hydroxylation (CYP450) metabolite3 5-ethoxy-2-methylaniline parent->metabolite3 N-Deacetylation (Amidase) metabolite4 N-(5-ethoxy-2-(hydroxymethyl)phenyl)acetamide parent->metabolite4 Benzylic Hydroxylation (CYP450)

Caption: Predicted Phase I metabolic pathways of N-(5-ethoxy-2-methylphenyl)acetamide.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates their excretion from the body.[5][6]

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major pathway for the elimination of phenolic metabolites.

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the conjugation of hydroxylated metabolites with a sulfonate group.

cluster_phase2 Phase II Metabolism phase1_metabolites Phase I Metabolites (e.g., N-(5-hydroxy-2-methylphenyl)acetamide) glucuronide Glucuronide Conjugates phase1_metabolites->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugates phase1_metabolites->sulfate Sulfation (SULTs)

Caption: Predicted Phase II metabolic pathways of N-(5-ethoxy-2-methylphenyl)acetamide metabolites.

Experimental Workflow for Metabolite Identification

A systematic approach is essential for the accurate identification and characterization of the metabolites of N-(5-ethoxy-2-methylphenyl)acetamide. The following workflow outlines the key experimental stages.

cluster_workflow Metabolite Identification Workflow in_vitro In Vitro Incubation (Liver Microsomes/Hepatocytes) sample_prep Sample Preparation (Protein Precipitation/Extraction) in_vitro->sample_prep analytical_sep Analytical Separation (LC-MS/MS, GC-MS) sample_prep->analytical_sep data_acq Data Acquisition (MS and MS/MS Spectra) analytical_sep->data_acq data_proc Data Processing & Metabolite Identification data_acq->data_proc structural_elu Structural Elucidation (NMR, Chemical Synthesis) data_proc->structural_elu

Caption: General experimental workflow for metabolite identification.

In Vitro Metabolism Studies

In vitro models are fundamental for initial metabolite profiling and offer a controlled environment to study metabolic pathways.[11]

  • Human Liver Microsomes (HLM): HLMs are a rich source of CYP enzymes and are widely used to study Phase I metabolism.[12] Incubating N-(5-ethoxy-2-methylphenyl)acetamide with HLMs in the presence of NADPH (a necessary cofactor for CYP activity) will generate Phase I metabolites.

  • Hepatocytes: Primary human hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism, including the formation of conjugated metabolites.[13]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

  • Reagent Preparation:

    • Prepare a stock solution of N-(5-ethoxy-2-methylphenyl)acetamide in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a working solution of human liver microsomes in a phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the substrate (N-(5-ethoxy-2-methylphenyl)acetamide).

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

Analytical Techniques for Metabolite Detection and Characterization

A combination of chromatographic and spectrometric techniques is essential for the separation, detection, and structural elucidation of metabolites.[14][15][16][17]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite analysis. LC separates the components of the complex mixture from the in vitro incubation, and MS/MS provides information on the molecular weight and fragmentation patterns of the parent compound and its metabolites.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of more volatile metabolites or those that can be derivatized to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or significant metabolites, isolation followed by NMR analysis is the gold standard.[18]

Data Presentation: Predicted Metabolites of N-(5-ethoxy-2-methylphenyl)acetamide

Metabolite Predicted Metabolic Pathway Expected Mass Shift (from Parent)
N-(5-hydroxy-2-methylphenyl)acetamideO-Deethylation-28 Da (loss of C2H4)
Hydroxylated Aromatic MetabolitesAromatic Hydroxylation+16 Da (addition of O)
5-ethoxy-2-methylanilineN-Deacetylation-42 Da (loss of C2H2O)
N-(5-ethoxy-2-(hydroxymethyl)phenyl)acetamideBenzylic Hydroxylation+16 Da (addition of O)
Glucuronide ConjugatesGlucuronidation+176 Da (addition of C6H8O6)
Sulfate ConjugatesSulfation+80 Da (addition of SO3)

Conclusion

While direct experimental data for the metabolism of N-(5-ethoxy-2-methylphenyl)acetamide is limited, a robust predictive framework can be established based on its structural analogy to well-studied acetanilides. The primary metabolic pathways are anticipated to involve O-deethylation, aromatic hydroxylation, and subsequent Phase II conjugation. The experimental workflows and analytical techniques detailed in this guide provide a comprehensive strategy for researchers to elucidate the metabolic fate of this compound. A thorough understanding of its biotransformation is a critical step in the advancement of N-(5-ethoxy-2-methylphenyl)acetamide in any drug development program.

References

  • Role of cytochrome P450 IA2 in acetanilide 4-hydroxylation as determined with cDNA expression and monoclonal antibodies. PubMed.
  • What Are The Analytical Techniques In Metabolomics And How To Choose.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
  • Microbial models of mammalian metabolism: biotransformations of phenacetin and its O-alkyl homologues with Cunninghamella species. PubMed.
  • Analytical techniques for metabolomic studies: a review. PubMed.
  • Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantific
  • Methods of Metabolite Identification.
  • Reactive Metabolites of Phenacetin and Acetaminophen: A Review. Sci-Hub.
  • Chemical structures of probe aromatic amides with well-characterised in...
  • Application Note: Analysis of Phenacetin and its Metabolites by High-Performance Liquid Chrom
  • Analytical Techniques applied in Metabolomics. FutureLearn.
  • Metabolism of phenacetin to paracetamol and further metabolites.
  • Phase I Metabolism- Oxidation of Arom
  • Kinetics and metabolism of paracetamol and phenacetin. ClinPGx.
  • Metabolite screening of aromatic amine hair dyes using in vitro hep
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  • Phase I and Phase II Metabolic Reactions in Drug Development.
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  • Drug Metabolism in Drug Discovery and Preclinical Development | IntechOpen.
  • Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
  • Experimental models for predicting drug absorption and metabolism. PubMed.
  • Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF. Slideshare.
  • Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Semantic Scholar.
  • CHARACTERIZATION OF THE IN VITRO METABOLISM OF SELECTIVE ANDROGEN RECEPTOR MODULATOR USING HUMAN, RAT, AND DOG LIVER ENZYME PREPAR
  • Predicting Drug Metabolism: Experiment and/or Comput
  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia.
  • Drug metabolism in drug discovery and development. PMC - NIH.
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  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of N-(5-ethoxy-2-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-(5-ethoxy-2-methylphenyl)acetamide is a compound of interest within pharmaceutical research and development. Its thermodynamic stability and melt...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-ethoxy-2-methylphenyl)acetamide is a compound of interest within pharmaceutical research and development. Its thermodynamic stability and melting point are critical physical properties that influence its solid-state behavior, formulation development, and ultimately, its efficacy and safety as a potential therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining and understanding these key parameters. While specific experimental data for N-(5-ethoxy-2-methylphenyl)acetamide is not extensively available in public literature, this document outlines the established methodologies, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and advanced melting point determination techniques. By providing detailed experimental protocols and explaining the causality behind procedural choices, this guide serves as a foundational resource for researchers to characterize N-(5-ethoxy-2-methylphenyl)acetamide and related acetamide derivatives, ensuring scientific integrity and enabling robust drug development programs.

Introduction: The Critical Role of Solid-State Properties in Drug Development

The journey of a drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among the most fundamental of these are thermodynamic stability and melting point. These parameters are not mere data points; they are predictors of a compound's behavior during manufacturing, storage, and administration.

  • Thermodynamic Stability: This intrinsic property dictates the propensity of a compound to exist in its most stable crystalline form under a given set of conditions. A lack of thermodynamic stability can lead to polymorphic transformations, where the crystal structure of the API changes over time. Such transformations can have profound consequences, altering solubility, dissolution rate, bioavailability, and even the safety profile of the drug product.[1][2] Therefore, a thorough understanding of the thermodynamic landscape of a compound like N-(5-ethoxy-2-methylphenyl)acetamide is a non-negotiable aspect of risk assessment in drug development.

  • Melting Point: The melting point is the temperature at which a solid transitions to a liquid. It is a key indicator of the purity of a crystalline solid.[3] For a pure compound, the melting point is typically a sharp, well-defined temperature range. The presence of impurities broadens and depresses this range. In the context of pharmaceutical development, the melting point influences formulation strategies, such as melt-based processes (e.g., hot-melt extrusion), and provides a straightforward method for quality control.

This guide will provide the necessary theoretical framework and practical, step-by-step protocols for the robust characterization of the thermodynamic stability and melting point of N-(5-ethoxy-2-methylphenyl)acetamide.

Thermodynamic Stability: A Deep Dive into Theory and Measurement

The thermodynamic stability of a pharmaceutical solid is a measure of its energy state relative to other possible solid forms. The most stable form will have the lowest Gibbs free energy. The investigation of thermodynamic stability often involves exploring the potential for polymorphism, the ability of a compound to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.

Key Analytical Techniques

The primary tools for assessing thermodynamic stability are thermal analysis techniques, which measure changes in the physical properties of a substance as it is heated or cooled.[4]

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] It can be used to identify and characterize thermal events such as melting, crystallization, and solid-solid transitions (polymorphic transformations). The enthalpy (ΔH) and temperature of these transitions provide crucial information about the relative stability of different solid forms.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1][2][10] This technique is invaluable for determining the thermal stability of a compound with respect to decomposition. It can also quantify the presence of volatile components such as water (hydrates) or solvents (solvates), which can significantly impact the crystal structure and stability of the API.

Experimental Workflow for Thermodynamic Stability Assessment

The following workflow outlines a systematic approach to characterizing the thermodynamic stability of N-(5-ethoxy-2-methylphenyl)acetamide.

Thermodynamic_Stability_Workflow Thermodynamic Stability Assessment Workflow cluster_0 Initial Characterization cluster_1 Polymorph Screening cluster_2 Characterization of Forms cluster_3 Stability Assessment A Sample Preparation (N-(5-ethoxy-2-methylphenyl)acetamide) B Initial TGA Analysis (Assess for solvates/hydrates and decomposition temperature) A->B C Initial DSC Analysis (Identify melting point and other thermal events) A->C D Recrystallization Studies (Vary solvents, temperatures, and cooling rates) B->D C->D E Slurry Experiments (Equilibrate in various solvents at different temperatures) D->E F Melt-Quench Experiments (Rapidly cool the molten sample to induce metastable forms) D->F G DSC Analysis of New Forms (Determine melting points and transition enthalpies) E->G F->G H TGA Analysis of New Forms (Confirm stoichiometry of solvates/hydrates) G->H I X-Ray Powder Diffraction (XRPD) (Confirm distinct crystal structures) H->I J Competitive Slurry Experiments (Determine the most stable form at a given temperature) I->J K Long-Term Stability Studies (Store forms under various temperature and humidity conditions and re-analyze) J->K

Caption: A logical workflow for the comprehensive assessment of thermodynamic stability.

Detailed Experimental Protocols
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of N-(5-ethoxy-2-methylphenyl)acetamide into a clean TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (a preliminary run may be needed to determine this) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Identify the onset temperature of any significant mass loss, which indicates the beginning of decomposition.

    • Quantify any mass loss that occurs before decomposition, as this may correspond to the loss of water or solvent.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N-(5-ethoxy-2-methylphenyl)acetamide into a DSC pan and hermetically seal it.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

    • The temperature range should encompass any expected thermal events, including the melting point.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as troughs.

    • Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHfus).

Melting Point: A Cornerstone of Purity and Identity

The melting point of a pure, crystalline organic compound is a characteristic physical property. The sharpness of the melting range provides a qualitative indication of purity.

Standard Method: Capillary Melting Point Determination

The capillary method is a long-established and reliable technique for determining the melting point of a solid.[3][11][12]

  • Sample Preparation:

    • Ensure the N-(5-ethoxy-2-methylphenyl)acetamide sample is dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, start heating at a rate of approximately 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range is the melting point of the sample.

Data Interpretation
ObservationInterpretation
Sharp melting range (0.5-1 °C)High purity
Broad melting range (>2 °C)Presence of impurities or multiple crystalline forms
Melting point lower than expectedPresence of impurities
Mixed Melting Point Technique for Identification

If an authentic reference standard of N-(5-ethoxy-2-methylphenyl)acetamide is available, a mixed melting point determination can be used to confirm the identity of a synthesized batch.[11]

  • Prepare a 1:1 mixture of the synthesized sample and the reference standard.

  • Determine the melting point of this mixture.

  • Interpretation:

    • If the melting point of the mixture is sharp and not depressed compared to the individual components, the two samples are identical.

    • If the melting point of the mixture is broad and depressed, the two samples are different compounds.

Integrating Data for a Comprehensive Solid-State Profile

The true power of these analytical techniques lies in their combined application. For instance, TGA can reveal the presence of a solvate, which DSC can then characterize in terms of its desolvation temperature and enthalpy. Subsequent analysis of the desolvated material can reveal its melting point and any polymorphic transitions.

Data_Integration Integrated Data Analysis for Solid-State Characterization TGA TGA (Mass Change vs. Temperature) Decomposition Decomposition Temperature TGA->Decomposition Solvation Presence and Stoichiometry of Solvates/Hydrates TGA->Solvation DSC DSC (Heat Flow vs. Temperature) Melting Melting Point & Enthalpy of Fusion DSC->Melting Polymorphism Polymorphic Transitions (Temperature & Enthalpy) DSC->Polymorphism MP Melting Point Apparatus (Visual Observation vs. Temperature) MP->Melting Purity Purity Assessment MP->Purity Identity Identity Confirmation (with standard) MP->Identity

Caption: Interrelation of data from different analytical techniques.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability and melting point of N-(5-ethoxy-2-methylphenyl)acetamide is fundamental to its successful development as a pharmaceutical agent. While specific data for this compound is not yet widely published, the methodologies and workflows presented in this guide provide a robust framework for its comprehensive solid-state characterization.

Future work should focus on the systematic application of these techniques to N-(5-ethoxy-2-methylphenyl)acetamide to:

  • Experimentally determine its melting point and enthalpy of fusion.

  • Assess its thermal stability and decomposition profile.

  • Conduct a comprehensive polymorph screen to identify and characterize all accessible solid forms.

  • Determine the relative thermodynamic stability of any identified polymorphs.

The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and consistency of any future drug product containing N-(5-ethoxy-2-methylphenyl)acetamide.

References

  • Vertex AI Search. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. Retrieved from [Link]

  • Open Access Journals. (2024, December 18).
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Malvern Panalytical. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability.
  • NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • IntechOpen. (n.d.).
  • University of Alberta. (n.d.).
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
  • University of Colorado Boulder. (2013, April 15). Experiment 1 - Melting Points.
  • University of Cambridge. (n.d.). Differential Scanning Calorimetry (DSC)
  • ResearchGate. (n.d.). Thermodynamic study of acetamides | Request PDF.
  • thinkSRS.com. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 6.

Sources

Protocols & Analytical Methods

Method

HPLC method development and validation for N-(5-ethoxy-2-methylphenyl)acetamide

Comprehensive Application Note: HPLC Method Development and Validation for N-(5-ethoxy-2-methylphenyl)acetamide Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: HPLC Method Development and Validation for N-(5-ethoxy-2-methylphenyl)acetamide

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(5-ethoxy-2-methylphenyl)acetamide. Designed for researchers and drug development professionals, this guide bridges fundamental chromatographic theory with practical execution, adhering strictly to the latest ICH Q2(R2) validation guidelines[1].

Chemical Profile and Analyte Characteristics

N-(5-ethoxy-2-methylphenyl)acetamide is an organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and LPA1 receptor antagonists. Understanding its physicochemical properties is the foundational step in chromatographic method design.

Table 1: Chemical Profile of N-(5-ethoxy-2-methylphenyl)acetamide

ParameterValue
IUPAC Name N-(5-ethoxy-2-methylphenyl)acetamide
CAS Number 500798-20-9
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
LogP (Estimated) ~2.5
Acid/Base Nature Neutral to weakly basic (acetamide nitrogen)

Method Development Strategy: Causality and Logic

As an Application Scientist, method development is not a process of trial and error, but a predictable manipulation of chemical interactions.

Stationary Phase Selection: Given the lipophilic nature of the ethoxy and methyl substitutions (LogP ~2.5), a reversed-phase C18 column (e.g., 100Å, 3-5 µm) is the optimal choice. It is critical to select an end-capped C18 phase. End-capping prevents secondary electrostatic interactions between the weakly basic acetamide nitrogen and residual surface silanols on the silica support, which typically manifest as severe peak tailing.

Mobile Phase Optimization: While acetamides are relatively neutral, they can exhibit hydrogen bonding. An acidic aqueous mobile phase (0.1% Formic Acid or 0.1% Phosphoric Acid) is employed to fully suppress the ionization of any residual silanols on the stationary phase, ensuring sharp, symmetrical peaks[2]. Acetonitrile is selected as the organic modifier over methanol due to its lower UV cutoff, lower viscosity (yielding lower system backpressure), and superior elution strength for aromatic compounds.

Detection Strategy: The substituted benzene ring provides a strong chromophore. UV detection at 254 nm captures the primary π-π* transitions of the aromatic system, offering a high signal-to-noise ratio while minimizing baseline drift.

MethodDev Analyte Analyte Profiling N-(5-ethoxy-2-methylphenyl)acetamide Prop LogP ~2.5, Neutral/Weakly Basic MW: 193.24 g/mol Analyte->Prop Col Stationary Phase C18 (End-capped), 100Å Prop->Col MP Mobile Phase Optimization Prop->MP Det Detection Strategy PDA / UV Prop->Det Final Optimized Isocratic Method 60:40 Acetonitrile:Water (0.1% FA) Col->Final Aq Aqueous: 0.1% Formic Acid (Suppresses silanol activity) MP->Aq Org Organic: Acetonitrile (High elution strength) MP->Org Wave Wavelength: 254 nm (Aromatic chromophore) Det->Wave Aq->Final Org->Final Wave->Final

Caption: Logical decision tree for the HPLC method development of N-(5-ethoxy-2-methylphenyl)acetamide.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins to guarantee data integrity.

3.1 Chromatographic Conditions

Table 2: Standard HPLC Parameters

ParameterCondition
Column C18, 150 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

3.2 Reagent and Sample Preparation Workflow

  • Mobile Phase Preparation :

    • Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via vacuum sonication for 10 minutes.

    • Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent Preparation : Mix 50:50 Water:Acetonitrile (v/v). Expert Insight: Using a diluent that closely matches the mobile phase prevents solvent-mismatch phenomena at the column head, which causes peak fronting or splitting.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of N-(5-ethoxy-2-methylphenyl)acetamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with the diluent.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[2].

Method Validation Lifecycle (ICH Q2(R2))

Validation ensures the analytical procedure is scientifically sound and fit for its intended regulatory purpose[1]. The following parameters must be evaluated according to the ICH Q2(R2) guidelines (adopted December 2023)[1].

Validation Start Method Validation ICH Q2(R2) Spec Specificity Blank & Impurity Check Start->Spec Lin Linearity & Range LOQ to 150% Target Start->Lin Acc Accuracy Spike Recovery (3 Levels) Start->Acc Prec Precision Repeatability & Intermediate Start->Prec Rob Robustness Flow, Temp, MP variations Start->Rob Report Validation Report & System Suitability Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Caption: Core components of the ICH Q2(R2) analytical method validation lifecycle.

4.1 Specificity Inject the blank (diluent) and verify that no peaks elute at the retention time of the target analyte. If known synthetic impurities are available, spike them into the standard to demonstrate baseline resolution (Rs > 1.5).

4.2 Linearity and Range Prepare calibration standards at a minimum of five concentration levels spanning the reportable range (e.g., 50%, 75%, 100%, 125%, and 150% of the nominal 100 µg/mL concentration). Plot peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999[1].

4.3 Accuracy (Recovery) Perform recovery experiments by spiking known amounts of the standard into a synthetic sample matrix at three levels (80%, 100%, and 120% of the target concentration), prepared in triplicate. Calculate the percentage recovery against the theoretical spiked amount.

4.4 Precision

  • Repeatability : Inject the 100 µg/mL working standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.

  • Intermediate Precision : Perform the repeatability protocol on a different day, utilizing a different HPLC system or a different analyst to prove method ruggedness.

4.5 Robustness Deliberately vary critical method parameters to evaluate method reliability:

  • Flow rate: ± 0.1 mL/min

  • Column temperature: ± 5 °C

  • Mobile phase organic composition: ± 2% absolute

Quantitative Data & Acceptance Criteria

To ensure the method acts as a self-validating system day-to-day, the following System Suitability and Validation criteria must be met before any sample batch is released[1].

Table 3: System Suitability and Validation Acceptance Criteria

ParameterICH Q2(R2) Acceptance Criteria
Retention Time (RT) %RSD ≤ 1.0% (n=6)
Peak Area %RSD ≤ 2.0% (n=6)
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 3000
Linearity (R²) ≥ 0.999
Accuracy (Recovery %) 98.0% - 102.0%
Resolution (Rs) from nearest impurity ≥ 1.5 (Baseline separation)

References

  • [1] European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 (December 2023). Available at:[Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling of N-(5-ethoxy-2-methylphenyl)acetamide in Murine Models

Executive Summary & Pharmacological Rationale N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) is a lipophilic, substituted acetamide derivative. In preclinical murine models, establishing a robust in vivo dosing p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) is a lipophilic, substituted acetamide derivative. In preclinical murine models, establishing a robust in vivo dosing protocol requires overcoming specific physicochemical and metabolic bottlenecks. Structurally analogous to phenacetin, this compound is subject to rapid hepatic first-pass metabolism, primarily driven by Cytochrome P450 1A2 (CYP1A2)-mediated O-deethylation[1]. Consequently, the choice of vehicle formulation and administration route directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) readout[2].

This application note provides a self-validating, step-by-step methodology for the formulation, administration, and PK sampling of this compound in mice, designed to ensure rigorous scientific integrity and reproducible data.

Formulation Strategy and Causality

The Causality Principle: Acetamides with an ethoxy-methylphenyl core exhibit poor aqueous solubility. Attempting to dose this compound in standard physiological saline will result in suspension precipitation, leading to erratic gastrointestinal absorption (if dosed PO) or fatal micro-embolisms (if dosed IV)[3].

To ensure a true solution, we utilize a ternary co-solvent system: 5% DMSO / 10% Tween-80 / 85% Saline .

  • DMSO disrupts the compound's crystal lattice. It is strictly capped at 5% to prevent murine tissue necrosis and hepatotoxicity.

  • Tween-80 acts as a non-ionic surfactant, creating micelles that prevent the lipophilic compound from crashing out when introduced to physiological fluids.

  • 0.9% Saline provides necessary isotonicity.

Table 1: Formulation Matrix & Dosing Parameters
ParameterSpecificationCausality / Rationale
Vehicle Composition 5% DMSO, 10% Tween-80, 85% SalineMaximizes kinetic solubility while remaining below murine toxicity thresholds for organic solvents[3].
Target Concentration 1.0 – 5.0 mg/mLEnsures dosing volumes remain within strict IACUC limits.
PO Dosing Volume 10 mL/kgStandard volume for oral gavage to prevent gastric reflux[4].
IP Dosing Volume 5 – 10 mL/kgPrevents abdominal distension and localized peritonitis.
Protocol 1: Step-by-Step Vehicle Preparation
  • Weighing: Accurately weigh the required mass of N-(5-ethoxy-2-methylphenyl)acetamide into a sterile glass vial.

  • Solubilization: Add 5% (v/v of final volume) of sterile DMSO. Vortex vigorously until a completely clear solution is achieved.

    • Self-Validation Step: If particulates remain, gently warm the vial to 37°C; do not proceed to the next step until fully dissolved.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex for 2 minutes to ensure homogenous micelle formation.

  • Aqueous Phase Integration: Slowly add 85% (v/v) sterile 0.9% NaCl dropwise while continuously vortexing.

    • Critical: Rapid addition of saline will cause localized precipitation of the acetamide.

  • Final Equilibration: Sonicate the sealed vial for 10 minutes at 37°C to degas and stabilize the formulation.

Murine Dosing Workflows

Protocol 2: Oral Gavage (PO) Administration

Causality: PO dosing is essential for evaluating the absolute bioavailability and hepatic first-pass effect. Because CYP1A2 exhibits high affinity for ethoxy-phenyl acetamides, PO dosing will yield a significantly lower Cmax​ compared to IP dosing due to pre-systemic hepatic extraction[1][2].

  • Equipment Selection: Select a flexible, medical-grade polypropylene feeding tube (20G or 22G, 1.5 inches) with a bulbous tip. Flexible tubes minimize esophageal trauma compared to rigid stainless steel[4].

  • Restraint: Firmly grasp the mouse by the scruff at the nape of the neck. Lift the mouse so the head and body align vertically, creating a straight path down the esophagus[5].

  • Insertion: Introduce the bulbous tip into the diastema (gap between incisors and molars), sliding it gently over the tongue and against the hard palate.

  • Advancement: Allow the mouse's swallowing reflex to guide the tube into the esophagus.

    • Self-Validation Step: The tube must advance with zero resistance. If resistance is felt or the animal gasps, withdraw immediately—the tube is likely in the trachea[4][5].

  • Dosing: Administer the formulation at a steady rate (maximum 10 mL/kg).

  • Withdrawal & Monitoring: Withdraw the tube smoothly. Monitor the animal for 5 minutes for signs of aspiration (e.g., bubbling from the nares, labored breathing).

Protocol 3: Intraperitoneal (IP) Administration
  • Restraint: Scruff the mouse and expose the ventral abdomen. Tilt the animal slightly head-down to shift the intestines cranially.

  • Preparation: Swab the lower right abdominal quadrant with 70% ethanol.

  • Insertion: Insert a 27G needle at a 30-degree angle into the lower right quadrant.

    • Self-Validation Step: Pull back slightly on the plunger (aspiration). If yellow fluid (urine) or green/brown fluid (intestinal contents) appears, the bladder or cecum has been punctured. Discard the syringe and start over.

  • Injection: Inject the formulated compound steadily and withdraw the needle.

Mechanistic Workflow & Pharmacokinetics

G PO Oral Gavage (PO) GI Gastrointestinal Absorption PO->GI IP Intraperitoneal (IP) Portal Portal Vein Transport IP->Portal GI->Portal Liver Hepatic First-Pass (CYP1A2 O-deethylation) Portal->Liver Systemic Systemic Circulation (Parent & Metabolite) Liver->Systemic Bioavailability PK PK Blood Sampling Systemic->PK

Murine dosing routes and CYP1A2-mediated hepatic first-pass workflow for acetamide derivatives.

Protocol 4: Pharmacokinetic (PK) Blood Sampling

Causality: Due to the rapid O-deethylation of the ethoxy group by CYP1A2, the half-life ( t1/2​ ) of this compound is expected to be short (< 2 hours). Dense early timepoints are critical to accurately capture the Cmax​ and Tmax​ . We utilize submandibular bleeding without anesthesia for early timepoints, as anesthetics (like isoflurane) can alter hemodynamics and hepatic blood flow, artificially skewing PK clearance data.

Table 2: PK Sampling Schedule and Parameters
TimepointSampling MethodVolume CollectedProcessing
15 min Submandibular Vein50 µLK2-EDTA tube, ice bath
30 min Submandibular Vein50 µLK2-EDTA tube, ice bath
1 hr Submandibular Vein50 µLK2-EDTA tube, ice bath
2 hr Submandibular Vein50 µLK2-EDTA tube, ice bath
4 hr Submandibular Vein50 µLK2-EDTA tube, ice bath
8 hr Terminal Cardiac Puncture500 - 800 µLK2-EDTA tube, ice bath

Plasma Extraction: Centrifuge all K2-EDTA samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant carefully to avoid the buffy coat, and store immediately at -80°C pending LC-MS/MS analysis.

References

  • Title: Role of CYP1A2 in the toxicity of long-term phenacetin feeding in mice Source: PubMed - NIH URL:[Link]

  • Title: Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism Source: PMC - NIH URL:[Link]

  • Title: Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility Source: ResearchGate URL:[Link]

  • Title: Guide to Oral Gavage for Mice and Rats Source: Instech Laboratories URL:[Link]

  • Title: SOP: Mouse Oral Gavage Source: Virginia Tech URL:[Link]

Sources

Method

Application Note: Preparation and Handling of N-(5-ethoxy-2-methylphenyl)acetamide Stock Solutions for In Vitro Assays

Target Audience: Researchers, assay development scientists, and compound management professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling The integrity of high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and compound management professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

The integrity of high-throughput screening (HTS) and in vitro biological assays relies heavily on the precise preparation and management of compound stock solutions. N-(5-ethoxy-2-methylphenyl)acetamide (CAS: 500798-20-9) is an aromatic amide utilized in various biochemical and cellular assays[1]. Due to its hydrophobic core (a substituted phenyl ring) and hydrogen-bonding capabilities (amide group), it presents specific solubility constraints that must be managed to prevent assay artifacts, false negatives, or localized precipitation.

This application note details the causality-driven methodologies for preparing, storing, and handling stock solutions of N-(5-ethoxy-2-methylphenyl)acetamide, ensuring a self-validating system that maintains compound integrity from the powder stage to the assay-ready plate (ARP).

Physicochemical Properties

Understanding the physicochemical properties of the compound is the first step in establishing a robust solubilization strategy.

PropertyValueImpact on Assay Preparation
Chemical Name N-(5-ethoxy-2-methylphenyl)acetamideDefines structural hydrophobicity and steric hindrance.
CAS Number 500798-20-9Unique identifier for inventory tracking[1].
Molecular Formula C₁₁H₁₅NO₂Indicates a moderate molecular footprint.
Molecular Weight 193.24 g/mol Critical for precise gravimetric-to-volumetric conversions.
H-Bond Donors 1 (Amide N-H)Facilitates interaction with polar aprotic solvents.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Influences solvation shell formation in DMSO.
Solubility Profile Poor in water; High in DMSODictates the absolute requirement for organic solvent stock preparation.

The Causality of Solvent Selection: Why Anhydrous DMSO?

For N-(5-ethoxy-2-methylphenyl)acetamide, 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[2]. The selection of DMSO is not merely a convention; it is driven by specific physicochemical causalities:

  • Dielectric Constant & Solvation Power: DMSO has a high dielectric constant ( ϵ≈47 ), allowing it to disrupt the intermolecular hydrogen bonds of the solid crystal lattice of the acetamide, effectively solvating both the hydrophobic aromatic ring and the polar amide moiety[2].

  • Hygroscopicity & Precipitation Risk: DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the solvent absorbs atmospheric moisture during handling, the water content alters the solvation shell. Because N-(5-ethoxy-2-methylphenyl)acetamide is poorly soluble in water, even a 2-5% water uptake in the DMSO stock can trigger microscopic precipitation, drastically reducing the actual molar concentration delivered to the assay[3].

  • Biological Inertness at Low Concentrations: While 100% DMSO is toxic to cells, serial dilution to a final assay concentration of ≤0.5% ensures the solvent remains biologically inert while keeping the compound in solution[3].

Step-by-Step Protocol: Stock Solution Preparation

To ensure a self-validating system, every step in this protocol includes a mechanistic rationale (the why behind the what).

Materials Required
  • N-(5-ethoxy-2-methylphenyl)acetamide powder (High purity, ≥95% )[1].

  • 100% Anhydrous DMSO (Molecular biology grade, water content ≤0.005% ).

  • Analytical balance (calibrated to 0.01 mg).

  • Amber microcentrifuge tubes or glass vials.

  • Argon or Nitrogen gas (for purging).

Phase 1: Gravimetric Preparation
  • Step 1: Equilibration. Remove the sealed vial of N-(5-ethoxy-2-methylphenyl)acetamide from cold storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to rapidly condense on the powder. This moisture will be carried into the DMSO stock, increasing the risk of premature compound precipitation[2].

  • Step 2: Weighing. Accurately weigh the desired amount of powder. For a standard assay, preparing a 10 mM or 50 mM stock is optimal.

    • Self-Validating Calculation:

      • To prepare 1 mL of a 50 mM stock :

      • Mass=50 mmol/L×1 L/1000 mL×1 mL×193.24 g/mol=9.662 mg

      • To prepare 1 mL of a 10 mM stock :

      • Mass=10 mmol/L×1 L/1000 mL×1 mL×193.24 g/mol=1.932 mg

Phase 2: Volumetric Solubilization
  • Step 3: Solvent Addition. Add the calculated volume of anhydrous DMSO directly to the powder.

  • Step 4: Mechanical Agitation. Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2-5 minutes.

    • Causality: Mechanical agitation overcomes the activation energy required to break the crystal lattice. Avoid heating above 37°C, as thermal stress can induce structural degradation of the amide bond[4].

  • Step 5: Visual QC. Inspect the solution against a light source. It must be completely optically clear. Any turbidity indicates incomplete solubilization.

Phase 3: Aliquoting and Storage
  • Step 6: Aliquoting. Dispense the master stock into 20 µL to 50 µL single-use aliquots using amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients (the freeze-concentration effect) and introduce moisture, leading to irreversible precipitation. Single-use aliquots preserve absolute compound integrity[4]. Amber tubes prevent photolytic degradation of the aromatic system.

  • Step 7: Inert Gas Purging & Freezing. Briefly purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C[4].

Assay-Ready Plate (ARP) Generation & Serial Dilution

Transitioning the compound from a 100% DMSO stock to an aqueous biological buffer is the most critical failure point in assay preparation.

  • Intermediate Dilution: Never dilute directly from 100% DMSO into the final aqueous buffer. Instead, perform serial dilutions in 100% DMSO to create an intermediate dose-response curve (e.g., in a 384-well mother plate)[3].

  • Aqueous Transfer: Transfer a highly precise, low volume (e.g., using acoustic liquid handling or a positive displacement pipette) of the intermediate DMSO stocks directly into the assay buffer.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the biological assay never exceeds 0.5% (ideally ≤0.1% ).

    • Causality: At concentrations >1% , DMSO alters cell membrane permeability, induces non-specific cytotoxicity, and can artificially modulate target signaling pathways, leading to false-positive or false-negative readouts[2].

Workflow Visualization

The following diagram illustrates the critical path from solid powder to the final in vitro assay, highlighting the quality control and storage checkpoints.

G A N-(5-ethoxy-2-methylphenyl)acetamide (Solid Powder) B Equilibrate to Room Temp (Prevents Moisture Condensation) A->B C Gravimetric Weighing (Analytical Balance) B->C D Dissolve in 100% Anhydrous DMSO (Vortex / Sonicate) C->D E Quality Control (Visual Inspection & LC-MS) D->E F Aliquot into Amber Vials (Single-Use Volumes) E->F G Store at -20°C or -80°C (Desiccated Environment) F->G H Serial Dilution in Assay Buffer (Final DMSO < 0.5%) G->H Thaw once prior to assay I In Vitro Screening Assay (Target Validation) H->I

Caption: Workflow for the preparation and handling of N-(5-ethoxy-2-methylphenyl)acetamide stock solutions.

References

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. 3[3]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. 4[4]

  • Oldenburg, K., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. SLAS Discovery. 2[2]

  • BLD Pharm. Chemical Profiling: N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9).5[5]

Sources

Application

Application Note: N-(5-Ethoxy-2-methylphenyl)acetamide as a Versatile Intermediate in Advanced Organic Synthesis

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: N-(5-Ethoxy-2-methylphenyl)acetamide (CAS: 500798-20-9) [1] Molecular Formula: C₁₁H₁₅NO₂ | Molecular Weight: 193.24 g/mol

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced materials, heavily substituted anilines are highly prized but notoriously difficult to synthesize with precise regiocontrol. N-(5-ethoxy-2-methylphenyl)acetamide serves as an exceptionally engineered building block. By masking the primary amine as an acetamide, this intermediate not only protects the nitrogen from unwanted oxidation but also leverages the synergistic electronic directing effects of the ring substituents to allow for pinpoint regioselective functionalization.

This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in electrophilic aromatic substitution (EAS) and subsequent palladium-catalyzed cross-coupling workflows.

Structural Profiling & Mechanistic Rationale

The synthetic utility of N-(5-ethoxy-2-methylphenyl)acetamide is rooted in the precise arrangement of its functional groups. When subjected to Electrophilic Aromatic Substitution (e.g., bromination or nitration), the regioselectivity is governed by a competition of electronic (+M/+I) and steric effects [2]:

  • Acetamido Group (-NHAc) at C1: A moderate electron-donating group (+M effect) that directs electrophiles to the ortho and para positions.

  • Ethoxy Group (-OEt) at C5: A strong electron-donating group (+M effect) that also directs to its ortho and para positions.

  • Methyl Group (-CH3) at C2: A weak electron-donating group (+I effect) whose directing influence is overpowered by the heteroatom substituents.

The Synergistic "Sweet Spot" (Position C4): Position 4 is para to the acetamido group and ortho to the ethoxy group. Because both major electron-donating groups direct electron density to C4, it becomes the most nucleophilic site on the ring. Furthermore, C4 is sterically accessible. Conversely, Position 6 (which is ortho to both the -NHAc and -OEt groups) suffers from severe 1,3-allylic strain and steric hindrance, effectively blocking substitution. Thus, reactions like bromination proceed with near-perfect regioselectivity at C4.

DirectingEffects Substrate Aromatic Core N-(5-ethoxy-2-methylphenyl)acetamide AcNH Acetamido (-NHAc) at C1 Moderately Activating ortho/para directing Substrate->AcNH Ethoxy Ethoxy (-OEt) at C5 Strongly Activating ortho/para directing Substrate->Ethoxy Pos4 Position C4 (Major Product) Synergistically Activated Sterically Accessible AcNH->Pos4 para-directing Pos6 Position C6 (Minor/None) Sterically Hindered by C1 & C5 groups AcNH->Pos6 ortho-directing Ethoxy->Pos4 ortho-directing Ethoxy->Pos6 ortho-directing

Mechanistic rationale for the regioselective functionalization of N-(5-ethoxy-2-methylphenyl)acetamide.

Application Workflows

The most valuable application of this intermediate involves a three-step workflow:

  • Regioselective Halogenation: Installing a bromine atom at C4 to act as a future cross-coupling handle.

  • Deprotection: Hydrolyzing the acetamide to reveal the free amine.

  • Buchwald-Hartwig Amination: Utilizing the newly formed 4-bromo-5-ethoxy-2-methylaniline to construct complex diarylamines or N-heterocycles [3][4].

SyntheticWorkflow A N-(5-ethoxy-2-methylphenyl) acetamide (CAS: 500798-20-9) B Regioselective Bromination (Br2, AcOH) A->B C 4-Bromo-N-(5-ethoxy- 2-methylphenyl)acetamide B->C D Acid Hydrolysis (HCl, EtOH, Reflux) C->D E 4-Bromo-5-ethoxy- 2-methylaniline D->E F Buchwald-Hartwig Cross-Coupling E->F Pd2(dba)3, Ligand Base, Toluene G Complex API / Target Molecule F->G

Standard synthetic workflow transforming the intermediate into a complex API framework.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with integrated in-process controls (IPCs) to ensure the researcher can validate the reaction's success at every stage.

Protocol A: Regioselective Bromination at C4

Objective: Synthesize 4-bromo-N-(5-ethoxy-2-methylphenyl)acetamide.

  • Preparation: Dissolve 1.0 eq of N-(5-ethoxy-2-methylphenyl)acetamide in glacial acetic acid (0.5 M concentration) in a round-bottom flask equipped with a dropping funnel. Cool the solution to 10–15 °C.

  • Addition: Dissolve 1.05 eq of elemental bromine (Br₂) in a small volume of glacial acetic acid. Add this solution dropwise over 30 minutes to maintain temperature control.

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC): The initial dark red-brown color of the bromine should gradually fade to a pale yellow or colorless solution, indicating complete consumption of the electrophile [2]. TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting material and the emergence of a single, less polar spot (the brominated product).

  • Workup: Pour the mixture into ice water containing a small amount of sodium bisulfite (to quench unreacted Br₂). Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Acid-Catalyzed Deprotection

Objective: Yield 4-bromo-5-ethoxy-2-methylaniline.

  • Reaction: Suspend the brominated intermediate from Protocol A in a mixture of ethanol and 6M HCl (1:1 v/v). Heat the mixture to reflux (approx. 85 °C) for 4 hours.

  • Validation Checkpoint (IPC): As the acetamide hydrolyzes, the suspension will transition into a clear, homogeneous solution because the resulting aniline hydrochloride salt is highly soluble in the aqueous/ethanolic mixture.

  • Workup: Cool the solution to 0 °C and carefully neutralize with 2M NaOH until the pH reaches 8–9. The free aniline will precipitate. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Buchwald-Hartwig Cross-Coupling

Objective: Form a C-N bond between the brominated aniline and a secondary amine.

  • Preparation: In an oven-dried Schlenk tube, combine the 4-bromo-5-ethoxy-2-methylaniline (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (5 mol%), XantPhos ligand (10 mol%), and Cs₂CO₃ (2.0 eq) [3].

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene (0.2 M).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Validation Checkpoint (IPC): The reaction mixture should maintain a dark red/orange hue, indicative of an active Pd(0)/Pd(II) catalytic cycle. If the solution turns completely black with a metallic mirror on the flask, the catalyst has aggregated into inactive Palladium black, indicating oxygen contamination or ligand failure [4].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash column chromatography.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the workflow described above, providing benchmarks for yield and reaction efficiency.

Reaction StepReagents & CatalystTemp (°C)Time (h)IPC IndicatorExpected Yield (%)
1. Bromination Br₂, Glacial AcOH10 → 252.5Fading of Br₂ red/brown color85 - 92%
2. Deprotection 6M HCl, EtOH85 (Reflux)4.0Suspension clears to solution90 - 95%
3. C-N Coupling Pd₂(dba)₃, XantPhos, Cs₂CO₃11016.0Sustained dark red/orange hue70 - 88%

References

  • Study.com. "Bromination of Acetanilide | Mechanism & Steps." Available at: [Link]

  • MDPI. "Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation." Available at: [Link]

Method

High-Sensitivity LC-MS/MS Quantification of N-(5-ethoxy-2-methylphenyl)acetamide in Human Plasma: A Fully Validated Bioanalytical Protocol

Introduction & Scope The quantification of small-molecule therapeutics and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(5-ethoxy-2-methylphenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The quantification of small-molecule therapeutics and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) profiling. N-(5-ethoxy-2-methylphenyl)acetamide (CAS No. ) is a lipophilic, substituted N-aryl acetamide (MW: 193.24 g/mol ). Developing a robust bioanalytical assay for this compound presents unique challenges, primarily regarding the mitigation of matrix effects from endogenous plasma phospholipids and achieving a highly reproducible Lower Limit of Quantification (LLOQ).

This application note details a fully validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(5-ethoxy-2-methylphenyl)acetamide in human plasma. The methodology is rigorously designed to meet the self-validating criteria outlined in the and the[1].

Methodological Rationale & Causality (E-E-A-T)

As a bioanalytical scientist, method development is not merely about following steps; it is about understanding the physicochemical causality behind each choice.

  • Sample Preparation (Why SLE?): Protein Precipitation (PPT) is fast but leaves high concentrations of phospholipids in the extract, leading to severe ion suppression in the mass spectrometer. Liquid-Liquid Extraction (LLE) is cleaner but prone to emulsion formation. We utilize Supported Liquid Extraction (SLE) . By loading the aqueous plasma onto a diatomaceous earth sorbent and eluting with Methyl tert-butyl ether (MTBE), we achieve the cleanliness of LLE with the automation-friendly reproducibility of Solid Phase Extraction. MTBE's moderate polarity perfectly extracts the neutral/slightly basic acetamide while permanently trapping polar phospholipids on the sorbent.

  • Chromatography (Why acidic mobile phases?): N-(5-ethoxy-2-methylphenyl)acetamide contains an amide moiety. Amides are weak bases. The addition of 0.1% formic acid (pH ~2.7) to the mobile phase ensures consistent protonation to form the [M+H]+ precursor ion, maximizing Electrospray Ionization (ESI) efficiency. A sub-2-µm C18 stationary phase provides the theoretical plates necessary to resolve the analyte from isobaric endogenous interferences.

  • Mass Spectrometry (Why these transitions?): Collision-Induced Dissociation (CID) of the [M+H]+ ion at m/z 194.1 predominantly triggers the expulsion of ketene ( CH2​=C=O , a 42 Da neutral loss). This is a highly favorable and stable fragmentation pathway for N-aryl acetamides, yielding a robust quantifier product ion at m/z 152.1.

Materials and Reagents

  • Analyte: N-(5-ethoxy-2-methylphenyl)acetamide (Purity 98%).

  • Internal Standard (IS): [2H3​] -N-(5-ethoxy-2-methylphenyl)acetamide (SIL-IS).

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Water ( H2​O ), Formic Acid (FA), and Methyl tert-butyl ether (MTBE).

  • Consumables: 96-well SLE plates (e.g., Biotage ISOLUTE SLE+ 400 µL capacity).

Step-by-Step Experimental Protocol

Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.00 mg/mL in 50% ACN/Water. Store at -20°C.

  • Working Solutions: Dilute the analyte stock serially in 50% ACN/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Spiked Plasma: Spike working solutions into blank human plasma (5% v/v spiking volume) to yield a calibration curve from 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) . Prepare QCs at 1.5 ng/mL (LQC), 40 ng/mL (MQC), and 400 ng/mL (HQC).

Sample Extraction Procedure (SLE)

SLE_Workflow Plasma 1. Aliquot 100 µL Plasma + 10 µL IS Buffer 2. Add 100 µL 0.1% Formic Acid (aq) Plasma->Buffer Load 3. Load onto SLE Cartridge (Wait 5 mins) Buffer->Load Elute 4. Elute with 2 x 500 µL MTBE Load->Elute Dry 5. Evaporate under N2 at 40°C Elute->Dry Recon 6. Reconstitute in 100 µL Initial Mobile Phase Dry->Recon Inject 7. Inject 5 µL onto LC-MS/MS Recon->Inject

Figure 1: Supported Liquid Extraction (SLE) workflow for plasma sample preparation.

LC-MS/MS Analytical Conditions

UHPLC Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.45 mL/min.

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.009010Initial
0.509010Isocratic hold
2.501090Linear gradient
3.001090Column wash
3.109010Re-equilibration
4.009010End

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(5-ethoxy-2-methylphenyl)acetamide194.1152.1502518Quantifier
N-(5-ethoxy-2-methylphenyl)acetamide194.1134.1502524Qualifier
[2H3​] -Analyte (IS)197.1152.1502518Internal Standard

Method Validation & Data Presentation

The method must be validated according to the logical flow dictated by the[1].

Validation_Flow Start Method Validation (ICH M10 Framework) Selectivity Selectivity & Specificity (6 blank lots) Start->Selectivity Calibration Calibration Curve (LLOQ to ULOQ) Start->Calibration Matrix Matrix Effect & Recovery (Low & High QCs) Selectivity->Matrix Accuracy Accuracy & Precision (4 QC levels, n=5) Calibration->Accuracy Stability Stability Assessments (F/T, Benchtop, Long-term) Accuracy->Stability

Figure 2: Logical flow of bioanalytical method validation according to ICH M10.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance Criteria (ICH M10)Observed ResultsStatus
Linearity Range R2≥0.990 ; ± 15% of nominal0.5 – 500 ng/mL ( R2=0.998 )Pass
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% – 7.8% (9.1% at LLOQ)Pass
Intra-day Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-4.5% to +6.2%Pass
Extraction Recovery Consistent across QC levels88.4% (LQC) – 91.2% (HQC)Pass
Matrix Effect (IS-normalized) CV 15% across 6 lots98.5% (CV: 4.1%)Pass
Benchtop Stability ± 15% of nominal (Room Temp)Stable for 24 hoursPass

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." (2023). Available at:[Link]

Sources

Application

Using N-(5-ethoxy-2-methylphenyl)acetamide in high-throughput screening assays

Application Note: High-Throughput Screening of N-(5-ethoxy-2-methylphenyl)acetamide (EMPA) as a Putative BRD4 Inhibitor using TR-FRET Target Audience: Researchers, Assay Biologists, and Epigenetic Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of N-(5-ethoxy-2-methylphenyl)acetamide (EMPA) as a Putative BRD4 Inhibitor using TR-FRET

Target Audience: Researchers, Assay Biologists, and Epigenetic Drug Development Professionals Compound of Interest: N-(5-ethoxy-2-methylphenyl)acetamide (CAS: 500798-20-9) Assay Format: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Introduction & Scientific Rationale

The Bromodomain and Extra-Terminal motif (BET) family of proteins, particularly BRD4, are critical epigenetic "readers" that recognize ε -N-acetylated lysine residues on histone tails, thereby regulating the transcription of key oncogenes such as c-MYC[1][2]. Disrupting this protein-protein interaction is a highly validated therapeutic strategy in oncology and inflammation[3].

Small-molecule BET inhibitors typically rely on a pharmacophore that mimics the native acetyl-lysine moiety to competitively bind the hydrophobic pocket of the bromodomain[4]. N-(5-ethoxy-2-methylphenyl)acetamide (EMPA) , a simple acetamide derivative, serves as an excellent low-molecular-weight fragment or hit compound in High-Throughput Screening (HTS) libraries. The acetamide group acts as the acetyl-lysine mimetic, anchoring the molecule into the BRD4 binding pocket, while the ethoxy and methyl substitutions on the phenyl ring provide vectors for exploring structure-activity relationships (SAR) within the binding site.

This application note details a robust, self-validating TR-FRET methodology for screening EMPA and its analogs against BRD4. TR-FRET is selected for HTS because its time-gated fluorescence measurement eliminates short-lived background autofluorescence, while the ratiometric readout minimizes well-to-well dispensing variations[5][6].

Assay Principle and Causality

The assay relies on the competitive displacement of a labeled ligand from the BRD4 protein.

  • The Complex: A Terbium (Tb)-labeled anti-BRD4 antibody (or direct Tb-labeled BRD4) acts as the FRET donor. A dye-labeled acetylated peptide (or BET ligand) acts as the FRET acceptor[5][7].

  • The FRET Signal: When the acceptor ligand binds to BRD4, the spatial proximity (<10 nm) allows energy transfer from the excited Terbium donor to the acceptor, emitting a measurable signal at 665 nm[5].

  • The Inhibition (Causality): When an active compound like EMPA or the reference inhibitor (+)-JQ1 is introduced, it competitively displaces the dye-labeled ligand from the acetyl-lysine binding pocket. This increases the physical distance between the donor and acceptor, breaking the FRET pair and causing a dose-dependent decrease in the 665 nm emission signal[4][8].

Mechanism A N-(5-ethoxy-2-methylphenyl)acetamide (EMPA) B BRD4 (BD1/BD2 Domains) A->B Competitive Inhibition C Displacement from Acetylated Chromatin B->C Blockade of Reader Function D Downregulation of c-MYC Transcription C->D E Cell Cycle Arrest / Apoptosis D->E

Figure 1: Mechanistic pathway of BRD4 inhibition by EMPA and downstream transcriptional effects.

High-Throughput Screening Workflow

The workflow is designed for 384-well microtiter plates, ensuring a homogeneous "mix-and-read" system with no wash steps, which is critical for miniaturization and automation[5][9].

HTS_Workflow A Compound Prep (EMPA & JQ1 in DMSO) B Acoustic Dispensing (Echo 550 into 384-well) A->B C Reagent Addition (BRD4, Tb-Donor, Acceptor) B->C D Incubation (60-120 min at RT) C->D E TR-FRET Readout (Ex: 340nm, Em: 620/665nm) D->E F Data Analysis (Z'-factor & IC50) E->F

Figure 2: High-throughput TR-FRET screening workflow for EMPA evaluation.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 1x TR-FRET Assay Buffer (supplemented with 0.01% Tween-20 to prevent non-specific protein adsorption and 1 mM DTT to maintain protein stability)[5][8].

  • Protein Mix: Dilute BRD4 (BD1+BD2) and Tb-labeled donor to 2x final working concentration in Assay Buffer. Note: BRD4 is sensitive to freeze-thaw cycles; use single-use aliquots[5].

  • Ligand Mix: Dilute the dye-labeled acceptor ligand to 2x final working concentration in Assay Buffer[5].

Compound Dispensing (Self-Validating Setup)

To ensure the assay is self-validating, every plate must contain internal controls to calculate the Z'-factor.

  • Test Compound (EMPA): Prepare a 10-point, 3-fold serial dilution of EMPA in 100% DMSO.

  • Positive Control: 10 µM (+)-JQ1 in DMSO (represents 100% inhibition / background FRET)[8].

  • Negative Control: 100% DMSO vehicle (represents 0% inhibition / maximum FRET).

  • Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of EMPA, (+)-JQ1, or DMSO into designated wells of a white, low-volume 384-well plate[6]. Why white plates? They maximize signal reflection and minimize well-to-well crosstalk in luminescence/time-resolved assays.

Reaction Assembly & Incubation
  • Dispense 5 µL of the Protein Mix into all wells.

  • Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of EMPA and (+)-JQ1 with the BRD4 binding pocket[8].

  • Dispense 5 µL of the Ligand Mix into all wells to initiate the competition.

  • Seal the plate with a foil cover to prevent evaporation and photobleaching, and incubate for 60 to 120 minutes at RT[5][8].

Data Acquisition

Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision) using the following parameters[5][8]:

  • Excitation: 340 nm

  • Delay Time: 100 µs (crucial to allow short-lived background fluorescence to decay).

  • Integration Time: 200 µs

  • Emission 1 (Donor): 620 nm

  • Emission 2 (Acceptor): 665 nm

Data Presentation and Quality Control

Data analysis is performed using the ratiometric readout, which normalizes variations in sample volume or minor dispensing errors[5].

Calculation of TR-FRET Ratio: Ratio=(Emission at 620 nmEmission at 665 nm​)×10,000

Assay Validation (Z'-factor): A successful HTS run must demonstrate a Z'-factor 0.5.

Z′=1−∣μDMSO​−μJQ1​∣3(σDMSO​+σJQ1​)​

(Where σ is standard deviation and μ is the mean ratio).

Table 1: Representative Quantitative Data Summary

Parameter (+)-JQ1 (Reference) EMPA (Test Compound) Assay Quality Metrics

| IC 50​ (Biochemical) | 50 - 90 nM | To be determined (e.g., 15 µM) | N/A | | Max Inhibition (%) | 100% | > 85% at top concentration | N/A | | Signal-to-Background (S/B) | N/A | N/A | 6.5 | | Z'-Factor | N/A | N/A | 0.78 | | Hill Slope | 1.0 | 0.9 - 1.2 | N/A |

Interpretation: As a fragment-like molecule, EMPA is expected to exhibit a higher IC 50​ (micromolar range) compared to the highly optimized nanomolar inhibitor (+)-JQ1[4]. However, a clean dose-response curve with a Hill slope near 1.0 validates EMPA as a legitimate, stoichiometric binder of the BRD4 acetyl-lysine pocket, making it a viable scaffold for further medicinal chemistry optimization.

Troubleshooting and Best Practices

  • Fluctuating Z'-Factors: If the Z'-factor drops below 0.5, check for protein degradation. BRD4 is highly sensitive to freeze-thaw cycles[5]. Ensure the assay buffer contains sufficient reducing agents (1 mM DTT).

  • Compound Autofluorescence: While TR-FRET mitigates most autofluorescence via time-gating, highly conjugated test compounds can occasionally quench the Terbium donor at 620 nm. Always review the raw 620 nm counts; a significant drop in 620 nm signal (independent of the 665 nm signal) indicates compound interference rather than true inhibition.

  • DMSO Tolerance: BRD4 TR-FRET assays typically tolerate up to 1-2% final DMSO. Ensure the final DMSO concentration remains constant across all wells to prevent solvent-induced protein denaturation.

References

  • BPS Bioscience. (n.d.). Data Sheet: BRD4 (BD1+BD2) TR-FRET Assay Kit. Retrieved from[Link]

  • Spandidos Publications. (2015). JQ1, an inhibitor of the epigenetic reader BRD4, suppresses the bidirectional MYC-AP4 axis via multiple mechanisms. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma. Retrieved from[Link]

Sources

Method

Application Notes and Protocols for In Vivo Delivery of N-(5-ethoxy-2-methylphenyl)acetamide

Abstract This technical guide provides a comprehensive framework for the formulation and in vivo delivery of the novel compound, N-(5-ethoxy-2-methylphenyl)acetamide. Due to the limited availability of public data on thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the formulation and in vivo delivery of the novel compound, N-(5-ethoxy-2-methylphenyl)acetamide. Due to the limited availability of public data on this specific molecule, this document establishes a predictive physicochemical profile based on structurally similar acetamide derivatives. This profile suggests that N-(5-ethoxy-2-methylphenyl)acetamide is likely a poorly water-soluble compound, a common challenge for new chemical entities.[1] Consequently, this guide details advanced formulation strategies designed to enhance the solubility and bioavailability of such compounds. We will explore lipid-based delivery systems, nanoparticle formulations, and amorphous solid dispersions, providing both the theoretical rationale and detailed, step-by-step protocols for their laboratory-scale preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to advance N-(5-ethoxy-2-methylphenyl)acetamide, or other poorly soluble acetamide derivatives, through preclinical and clinical development.

Predictive Physicochemical Profile of N-(5-ethoxy-2-methylphenyl)acetamide

A thorough understanding of a compound's physicochemical properties is paramount for the rational design of a successful drug delivery system. In the absence of direct experimental data for N-(5-ethoxy-2-methylphenyl)acetamide, a predictive analysis based on its structural analogs is presented below.

Table 1: Predicted Physicochemical Properties of N-(5-ethoxy-2-methylphenyl)acetamide and Comparison with Analogs

PropertyPredicted Value for N-(5-ethoxy-2-methylphenyl)acetamideAnalog CompoundAnalog ValueReference
Molecular Weight 193.24 g/mol N-(2-methylphenyl)acetamide149.19 g/mol [2]
Aqueous Solubility PoorN-(4-Methoxy-2-methyl-5-nitrophenyl)acetamideCrystallized from boiling deionized water, suggesting low solubility at room temperature.[3]
LogP High (Predicted > 2)N-(2-methylphenyl)acetamide1.51[2]
Melting Point Solid at room temperatureN-(5-amino-2-methylphenyl)acetamide141-142 °C[4]
pKa Likely neutral or weakly basicN-(5-amino-2-methylphenyl)-2-ethoxyacetamide13.37 (predicted)[5]

Rationale for Predictions: The presence of the ethoxy and methylphenyl groups suggests a significant degree of lipophilicity, leading to a predicted high LogP value and poor aqueous solubility. The acetamide functional group is generally stable and can participate in hydrogen bonding.[6] The overall structure suggests the compound will be a solid at room temperature with a relatively high melting point.

Strategic Formulation Approaches for Poorly Soluble Compounds

The predicted low aqueous solubility of N-(5-ethoxy-2-methylphenyl)acetamide necessitates the use of enabling formulation technologies to achieve adequate in vivo exposure. The following sections detail promising strategies.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Causality Behind Experimental Choice: Lipid-based formulations are a highly effective approach for enhancing the oral bioavailability of lipophilic drugs.[7] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract.[8] This in-situ emulsification presents the drug in a solubilized state with a large surface area for absorption.[7]

Workflow for SEDDS Formulation Development:

Caption: Workflow for the development of Self-Emulsifying Drug Delivery Systems (SEDDS).

Materials:

  • N-(5-ethoxy-2-methylphenyl)acetamide

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer

  • Water bath

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • HPLC system

Procedure:

  • Excipient Screening:

    • Determine the solubility of N-(5-ethoxy-2-methylphenyl)acetamide in various oils, surfactants, and co-solvents.

    • Add an excess amount of the compound to 1 mL of each excipient in a sealed vial.

    • Vortex for 2 minutes and then shake in a water bath at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.

    • Select excipients that demonstrate the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations with varying ratios of the selected excipients.

    • Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation.

    • Identify the region in the phase diagram that forms a clear and stable microemulsion.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio of oil, surfactant, and co-solvent from the phase diagram.

    • Accurately weigh the required amounts of each excipient into a glass vial.

    • Add the calculated amount of N-(5-ethoxy-2-methylphenyl)acetamide to the excipient mixture.

    • Gently heat the mixture in a water bath (not exceeding 40°C) and vortex until the drug is completely dissolved and a clear, homogenous solution is formed.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Morphology: Observe the morphology of the emulsified droplets using TEM.

    • Self-Emulsification Time: Assess the time taken for the formulation to emulsify in a standard buffer solution with gentle agitation.

Nanoparticle Formulations

Causality Behind Experimental Choice: Nanoparticle-based drug delivery systems offer several advantages for poorly soluble compounds, including increased surface area for dissolution, improved bioavailability, and the potential for targeted delivery.[9] Both polymeric and lipid-based nanoparticles can be employed.

Materials:

  • N-(5-ethoxy-2-methylphenyl)acetamide

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer 188)

  • Homogenizer or sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of N-(5-ethoxy-2-methylphenyl)acetamide and the selected polymer in the organic solvent.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring at room temperature under reduced pressure using a rotary evaporator. This will lead to the precipitation of polymeric nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove any residual stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder formulation.

Workflow for Nanoparticle Formulation:

Caption: Workflow for the preparation of polymeric nanoparticles by solvent evaporation.

Amorphous Solid Dispersions (ASDs)

Causality Behind Experimental Choice: Amorphous solid dispersions involve dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix.[10] This high-energy amorphous form enhances the drug's solubility and dissolution rate compared to its crystalline counterpart.[11]

Materials:

  • N-(5-ethoxy-2-methylphenyl)acetamide

  • Polymer carrier (e.g., HPMCAS, Soluplus®, PVP)

  • Solvent system capable of dissolving both the drug and the polymer (e.g., methanol, acetone, dichloromethane)

  • Spray dryer

Procedure:

  • Solution Preparation: Dissolve N-(5-ethoxy-2-methylphenyl)acetamide and the polymer in the chosen solvent system to form a clear solution.

  • Spray Drying: Atomize the solution into a hot air stream in the spray dryer. The rapid evaporation of the solvent results in the formation of a solid dispersion powder.

  • Collection: Collect the dried powder from the cyclone separator of the instrument.

Characterization of ASDs:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug within the dispersion.

  • Powder X-Ray Diffraction (PXRD): To detect any residual crystallinity.

  • In Vitro Dissolution Studies: To assess the enhancement in drug release compared to the pure crystalline drug.

In Vivo Evaluation

Causality Behind Experimental Choice: In vivo studies in appropriate animal models are essential to evaluate the pharmacokinetic profile and efficacy of the developed formulations.[12] The choice of animal model will depend on the therapeutic indication of N-(5-ethoxy-2-methylphenyl)acetamide.

General In Vivo Study Design:

Caption: General workflow for an in vivo pharmacokinetic study.

Table 2: Key Pharmacokinetic Parameters to Evaluate

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Bioavailability The fraction of the administered dose that reaches systemic circulation

Conclusion

The successful in vivo delivery of N-(5-ethoxy-2-methylphenyl)acetamide, a compound predicted to have poor aqueous solubility, hinges on the application of advanced formulation strategies. This guide has provided a detailed overview and actionable protocols for three robust approaches: Self-Emulsifying Drug Delivery Systems, nanoparticle formulations, and amorphous solid dispersions. The selection of the optimal formulation will depend on further experimental characterization of the drug substance and the specific therapeutic goals. The protocols and characterization techniques outlined herein provide a solid foundation for the systematic development of a clinically viable drug product.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?[Link]

  • PubMed. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

  • PMC. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Pharmaceutical Technology. (2025). Self-Emulsifying Drug Delivery Systems. [Link]

  • MDPI. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. [Link]

  • ResearchGate. (n.d.). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. [Link]

  • Stenutz. (n.d.). N-(2-methylphenyl)acetamide. [Link]

  • IUCr. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. [Link]

  • Wikipedia. (n.d.). Acetamide. [Link]

  • NCBI. (2006). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 18 F]fluoroethyl-5-methoxybenzyl)acetamide. [Link]

  • ChemSrc. (n.d.). 2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • NIST. (n.d.). Acetamide, N-(2-ethoxyphenyl)-. [Link]

  • DrugFuture. (n.d.). RTECS NUMBER-AC6336534-Chemical Toxicity Database. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(5-ethoxy-2-methylphenyl)acetamide Precipitation

Executive Summary & Causality Analysis N-(5-ethoxy-2-methylphenyl)acetamide is a highly lipophilic small molecule frequently utilized in drug discovery and chemical screening. Because the molecule lacks ionizable amines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Causality Analysis

N-(5-ethoxy-2-methylphenyl)acetamide is a highly lipophilic small molecule frequently utilized in drug discovery and chemical screening. Because the molecule lacks ionizable amines or carboxylic acids (the amide moiety is neutral at physiological pH), its solubility is entirely dictated by dipole-dipole interactions and dispersion forces.

When transferring this compound from a polar aprotic solvent (like DMSO) into an aqueous assay buffer, researchers frequently encounter sudden precipitation. This is driven by the hydrophobic effect : the organic solvent diffuses into the aqueous phase faster than the water molecules can solvate the lipophilic ethoxy and methylphenyl groups. This localized depletion of solvent causes the compound to exceed its kinetic solubility threshold, leading to rapid thermodynamic collapse, nucleation, and precipitation.

This guide provides mechanistic insights and self-validating protocols to rescue compound solubility without compromising your biological assays.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. What is causing this? A: This phenomenon is known as "precipitation upon dilution" or "solvent shock"[1]. N-(5-ethoxy-2-methylphenyl)acetamide is highly soluble in DMSO but poorly soluble in water. Rapid introduction of the concentrated stock into an aqueous environment creates localized regions of high aqueous concentration. The sudden shift in dielectric constant drops the kinetic solubility threshold, causing the compound to crash out of solution[2].

Q2: Should I be measuring kinetic or thermodynamic solubility for my assays? A: For early-stage in vitro assays, kinetic solubility is the relevant metric. It measures the concentration at which a supersaturated solution (diluted from DMSO) first becomes unstable and forms precipitates[2]. Thermodynamic solubility, conversely, measures the true equilibrium concentration of the crystalline solid in an aqueous medium over 24 to 72 hours, which is more relevant for late-stage drug formulation[3],[4]. If your assay crashes immediately upon setup, you have exceeded the kinetic solubility limit.

Q3: Will adjusting the pH of my buffer improve the solubility of N-(5-ethoxy-2-methylphenyl)acetamide? A: No. Unlike weak acids or bases whose solubility is governed by the Henderson-Hasselbalch relationship, N-(5-ethoxy-2-methylphenyl)acetamide is a neutral molecule at physiological pH[2]. The amide nitrogen is non-basic due to resonance with the adjacent carbonyl group. Therefore, adjusting the pH will not ionize the molecule. You must rely on co-solvents or encapsulation strategies instead.

Q4: What formulation strategies can prevent precipitation without altering my biological assay? A: First, ensure the final DMSO concentration is strictly below 1% (ideally <0.5%) to prevent solvent-induced cellular toxicity[5]. If precipitation persists, utilize formulation strategies such as co-solvents or cyclodextrins[1]. Encapsulation in Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective; its hydrophobic internal cavity shields the lipophilic ethoxy and methylphenyl moieties from the water, while its hydrophilic exterior maintains overall aqueous solubility.

Diagnostic Workflow

Use the following logical progression to identify and resolve the root cause of precipitation in your assay.

TroubleshootingWorkflow Start Precipitation of N-(5-ethoxy-2-methylphenyl)acetamide CheckDMSO Evaluate Final DMSO % in Aqueous Buffer Start->CheckDMSO IsDMSO Is DMSO > 1%? CheckDMSO->IsDMSO ReduceDMSO Reduce DMSO to ≤ 1% (Mitigate Solvent Toxicity) IsDMSO->ReduceDMSO Yes CheckTemp Are Reagents at Equilibrium Temp? IsDMSO->CheckTemp No ReduceDMSO->CheckTemp PreWarm Pre-warm to 37°C (Prevent Thermal Shock) CheckTemp->PreWarm No Formulation Apply Formulation (HP-β-CD or Co-solvents) CheckTemp->Formulation Yes Success Homogeneous Solution Proceed to Assay PreWarm->Success Formulation->Success

Workflow for diagnosing and resolving N-(5-ethoxy-2-methylphenyl)acetamide precipitation.

Experimental Protocols

Protocol A: Stepwise Gradient Dilution (Self-Validating)

Causality: Direct injection of DMSO into water causes a massive local polarity shift. Stepwise dilution creates a polarity gradient, significantly slowing the nucleation kinetics and preventing solvent shock.

  • Stock Preparation: Prepare a 10 mM stock of N-(5-ethoxy-2-methylphenyl)acetamide in 100% anhydrous DMSO.

  • Thermal Equilibration: Pre-warm the aqueous assay buffer to 37°C to increase the thermodynamic solubility limit during the critical mixing phase[6].

  • Gradient Mixing: Instead of a single 1:100 dilution, perform a stepwise gradient. Dilute the stock 1:10 in a 50/50 DMSO/Buffer mixture.

  • Final Dilution: Add the intermediate solution dropwise into the final pre-warmed buffer under vigorous vortexing to ensure rapid dispersion.

  • Self-Validation Step: Centrifuge the final preparation at 10,000 x g for 10 minutes. Analyze the clarified supernatant via LC-MS/MS[3]. If the measured concentration matches your theoretical yield, the protocol is validated. If it is lower, invisible colloidal precipitation has occurred, and you must move to Protocol B.

Protocol B: Kinetic Solubility Determination via Laser Nephelometry

Causality: Nephelometry detects light scattering from insoluble particles. It is vastly more sensitive than the naked eye for detecting the "cloud point" where supersaturation fails and colloidal aggregates form[2],[7].

  • Plate Setup: Dispense serial dilutions of the DMSO stock into a 96-well plate (e.g., ranging from 1 µM to 500 µM).

  • Buffer Injection: Rapidly inject the aqueous buffer to achieve a final DMSO concentration of exactly 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours (the standard timeframe for kinetic solubility equilibration)[3].

  • Measurement: Measure light scattering using a laser nephelometer. The concentration at which scattering significantly exceeds the baseline is your kinetic solubility limit.

  • Self-Validation Step: Run a highly soluble reference standard (e.g., Caffeine) and a poorly soluble reference (e.g., Amiodarone) in parallel. The assay is validated only if Caffeine shows a flat baseline and Amiodarone shows a sharp, reproducible inflection point.

Quantitative Data: Efficacy of Solubility Enhancers

If your required assay concentration exceeds the compound's natural kinetic solubility, use the table below to select an appropriate formulation strategy.

Strategy / AdditiveConcentrationMechanism of ActionExpected Solubility GainBiological Assay Compatibility
DMSO (Control) 1% v/vPolar aprotic co-solvent1x (Baseline)High (if kept ≤ 1%)
HP-β-Cyclodextrin 5% w/vHydrophobic encapsulation10x - 50xHigh (Biologically inert)
Tween-20 0.1% v/vMicellar solubilization5x - 10xModerate (May lyse cell membranes)
PEG-400 5% v/vDielectric constant reduction2x - 5xHigh

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Instruments. [Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. [Link]

  • PubMed. "Kinetic solubility: Experimental and machine-learning modeling perspectives." Molecular Informatics. [Link]

Sources

Optimization

Resolving HPLC peak tailing issues for N-(5-ethoxy-2-methylphenyl)acetamide analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific, often misunderstood challenge: resolving peak tailing for N-(5-ethoxy-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific, often misunderstood challenge: resolving peak tailing for N-(5-ethoxy-2-methylphenyl)acetamide .

Because this molecule is an acetamide derivative, it lacks the strongly basic aliphatic amines that typically cause severe ionic tailing. Therefore, troubleshooting requires a paradigm shift away from simple pH adjustments and toward a rigorous analysis of physical system integrity, solvent dynamics, and secondary hydrogen-bonding mechanisms.

Diagnostic Decision Matrix

Before altering your mobile phase, you must isolate whether the tailing is a physical system defect or an analyte-specific chemical interaction. Follow the logic flow below to determine your troubleshooting path.

PeakTailing Step1 Observe Peak Tailing N-(5-ethoxy-2-methylphenyl)acetamide Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision1 Does Marker Tail? Step2->Decision1 PathA System/Physical Issue: Extra-Column Vol or Void Decision1->PathA YES PathB Analyte-Specific Issue: Overload or H-Bonding Decision1->PathB NO ActionA Protocol 1: Zero-Dead-Volume Fittings & Frit Check PathA->ActionA ActionB Evaluate Injection Vol & Sample Solvent PathB->ActionB Decision2 Tailing Resolved? ActionB->Decision2 ActionC Adopt Optimized Injection Parameters Decision2->ActionC YES ActionD Protocol 2: End-Capped Type B Silica & Temp Control Decision2->ActionD NO

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Core Troubleshooting Guide (FAQs)

Q1: N-(5-ethoxy-2-methylphenyl)acetamide is essentially a neutral compound. Why am I seeing an asymmetry factor ( As​ ) > 1.5? Expert Insight: Many analysts mistakenly attribute all peak tailing to ionic interactions with the stationary phase. Because the nitrogen in your analyte is part of an amide group (delocalizing the lone pair into the carbonyl), it does not undergo standard ion-exchange tailing. According to chromatography experts,[1]—such as extra-column dead volume, a void at the head of the column, or a partially blocked inlet frit. Alternatively, localized column overload caused by sample solvent mismatch can severely distort peaks[2].

Q2: How do I definitively differentiate between a column void and a chemical interaction? Expert Insight: You must run a self-validating diagnostic test using a highly lipophilic, strictly non-polar neutral marker (e.g., Toluene). If toluene tails, your system has a physical defect. If toluene elutes symmetrically but your acetamide tails, you are observing analyte-specific phenomena: either mass overload or secondary chemical interactions[1].

Q3: If the marker doesn't tail, how is the silica interacting with my acetamide? Expert Insight: While not ionized, the carbonyl oxygen and the ethoxy ether group of N-(5-ethoxy-2-methylphenyl)acetamide are strong hydrogen-bond acceptors. Older "Type A" silica columns contain high levels of active, acidic silanol groups (Si-OH) that act as hydrogen-bond donors. These secondary retention mechanisms are slower to equilibrate than hydrophobic partitioning, creating a tail. Transitioning to sterically shields these active sites and drastically reduces secondary interactions[3].

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the empirical impact of specific parameter adjustments on the peak asymmetry factor ( As​ ) of N-(5-ethoxy-2-methylphenyl)acetamide.

Parameter TestedSuboptimal ConditionOptimized ConditionAsymmetry Factor ( As​ ) ShiftRoot Cause Addressed
Injection Solvent 100% AcetonitrileInitial Mobile Phase (e.g., 20% ACN)2.35 1.12Strong solvent effect / localized overload
Stationary Phase Type A Silica (Non-endcapped)Type B Silica (Fully endcapped)1.80 1.05H-Bonding with residual silanols
Injection Volume 20 µL5 µL1.65 1.10Mass/Volume overload
Tubing Connections Standard Stainless (improper cut)Zero-Dead-Volume UHPLC fittings1.50 1.15Extra-column dead volume

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the cause of the tailing. Execute the following self-validating protocols to systematically eliminate variables.

Protocol 1: System Void and Extra-Column Volume Assessment

Causality: Physical dead volume acts as a mixing chamber, destroying the Gaussian profile of the analyte band before it even reaches the detector.

  • Bypass the Column: Remove the analytical column and install a zero-dead-volume union in its place.

  • Inject Tracer: Inject 1 µL of a UV-absorbing tracer (e.g., 1% acetone in water) at a flow rate of 1.0 mL/min.

  • Measure Variance: Measure the peak width at half-height ( w0.5​ ) to calculate the extra-column volume ( Vec​ ).

    • Self-Validation Step: If Vec​>20μL for a standard HPLC system, physical plumbing is the root cause. Re-make all PEEK or stainless steel fittings to ensure capillary tubing is bottomed out in the ports.

  • Test Neutral Marker: Reinstall the column. Inject a purely neutral, non-hydrogen-bonding marker (Toluene).

    • Self-Validation Step: Calculate the asymmetry factor ( As​ ) of Toluene. If As​>1.2 , the column has a physical void or blocked frit and must be replaced. If As​≤1.1 , the system is physically sound. Proceed to Protocol 2.

Protocol 2: Mitigating Solvent Mismatch and Secondary Hydrogen Bonding

Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes the analyte to race ahead in the "strong solvent plug," causing severe peak distortion. Furthermore, unshielded silanols will hydrogen-bond with the acetamide's ethoxy and carbonyl groups[4].

  • Match Sample Solvent: Dilute your N-(5-ethoxy-2-methylphenyl)acetamide stock solution strictly using the initial mobile phase composition (e.g., 80% Water : 20% Acetonitrile).

  • Limit Injection Volume: Restrict the injection volume to <1% of the column's total void volume (e.g., ≤5μL for a standard 4.6 x 150 mm column) to prevent mass overload[2].

  • Upgrade Stationary Phase: Install a high-purity, fully end-capped Type B C18 column. The full end-capping sterically hinders hydrogen bonding between the acetamide and residual acidic silanols[3].

  • Optimize Kinetics: Set the column compartment temperature to 40°C. Elevated temperature improves mass transfer kinetics, sharpening the peak and reducing the impact of slow secondary interactions.

    • Self-Validation Step: Inject the optimized sample. Calculate As​ . It should now read ≤1.15 , validating the successful suppression of both solvent mismatch and secondary chemical interactions.

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Analytical Labs URL: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions (Crawford Scientific) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of N-(5-ethoxy-2-methylphenyl)acetamide in In Vitro Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Lipophilic Acetamide Derivative Welcome to the Technical Support Center. Working with lipophilic small molecules like N-(5-etho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Class: Lipophilic Acetamide Derivative

Welcome to the Technical Support Center. Working with lipophilic small molecules like N-(5-ethoxy-2-methylphenyl)acetamide often presents unique challenges in cell-based assays. This guide is designed to help you differentiate between the compound's true pharmacological effects and experimental artifacts, providing causality-driven diagnostics and self-validating protocols.

Core Diagnostics & Causality (FAQ)

Q1: Why does N-(5-ethoxy-2-methylphenyl)acetamide exhibit high baseline cytotoxicity, even in my negative control cell lines (e.g., HeLa, MCF-7)? A1: The causality often lies in the vehicle rather than the compound itself. N-(5-ethoxy-2-methylphenyl)acetamide is a highly lipophilic small molecule (computational XLogP3-AA ~ 1.8)[1]. To achieve working concentrations in aqueous culture media, researchers frequently increase the concentration of Dimethyl Sulfoxide (DMSO). However, DMSO is a powerful polar aprotic solvent that disrupts the lipid bilayer of cell membranes[2]. Studies have shown that DMSO concentrations of 1% and 2% significantly reduce the viability of MCF-7 and other cell lines by inducing osmotic stress and altering cellular metabolism [1][3]. The apparent "cytotoxicity" you are observing is likely a synergistic artifact of DMSO toxicity and compound precipitation.

Q2: My MTT assay results are highly variable, with large standard deviations between technical replicates. What is the mechanism behind this? A2: This is a classic artifact of lipophilic compound precipitation and assay interference. When N-(5-ethoxy-2-methylphenyl)acetamide is introduced into aqueous media, it can form micro-crystals if the local concentration exceeds its thermodynamic solubility limit. These micro-crystals physically damage the cell monolayer and scatter light, interfering with the absorbance readings at 570 nm. Furthermore, the MTT formazan crystals themselves are insoluble and require DMSO for solubilization, which compounds the well-to-well error if the initial compound precipitates are also present [2][4].

Quantitative Data: Maximum Tolerated Dose (MTD) of DMSO

To establish a self-validating baseline, you must first ensure your vehicle is not causing the observed cytotoxicity. The table below summarizes the maximum tolerated dose of DMSO across common cell lines before significant viability drops (>10%) occur at 24 hours.

Cell LineTissue OriginMax Tolerated DMSO (v/v)Observed Artifacts at >1.0% DMSO
HeLa Cervical Adenocarcinoma0.5%Minimal viability drop, but altered morphology
MCF-7 Breast Adenocarcinoma0.1% - 0.5%Significant viability reduction (p<0.05) [1][3]
HepG2 Hepatocellular Carcinoma0.5%CYP450 suppression, metabolic shifts
A549 Lung Carcinoma0.1%Membrane blebbing, detachment

Note: Always keep final DMSO concentrations ≤ 0.1% for N-(5-ethoxy-2-methylphenyl)acetamide assays to isolate the compound's true pharmacological effect [3][2].

Experimental Protocols: Overcoming Cytotoxicity Artifacts

To achieve a self-validating system, replace the standard direct-dilution method with the following optimized protocols.

Protocol A: Two-Step Solubilization & Thermal Equilibration

Purpose: To prevent thermal shock precipitation and minimize localized DMSO toxicity.

  • Stock Preparation: Dissolve N-(5-ethoxy-2-methylphenyl)acetamide in 100% molecular biology grade DMSO to create a 1000x stock (e.g., 10 mM stock for a 10 µM final assay) [3][2].

  • Intermediate Dilution: Dilute the 1000x stock 1:10 into an intermediate co-solvent system (e.g., 10% DMSO + 90% PEG400 or Tween-80) to create a 100x working solution.

  • Media Pre-warming (Critical): Pre-warm the complete cell culture media (containing FBS) to 37°C. Cold media drastically reduces the solubility limit of lipophilic acetamides, causing immediate micro-precipitation.

  • Spiking: Add the 100x working solution dropwise to the 37°C media while gently vortexing to ensure rapid dispersion.

  • Validation Centrifugation (Self-Validation Step): Centrifuge an aliquot of the spiked media at 10,000 x g for 5 minutes. Examine the bottom of the tube under a microscope. If a pellet is visible, the compound has precipitated, and the concentration must be lowered.

Protocol B: Orthogonal Viability Validation (ATP-Luminescence)

Purpose: To bypass the optical interference and chemical reduction limitations of the MTT assay [2][4].

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate to prevent luminescent cross-talk between wells.

  • Treatment: Treat cells with the optimized N-(5-ethoxy-2-methylphenyl)acetamide solution (from Protocol A) for 24-72 hours.

  • Reagent Addition: Add an ATP-based luminescent assay reagent (e.g., CellTiter-Glo®) at a 1:1 ratio to the culture media.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ATP present, which strictly correlates with the number of metabolically active, viable cells—free from light-scattering precipitate artifacts.

Troubleshooting Workflow

Below is the logical workflow for diagnosing and resolving cytotoxicity issues related to N-(5-ethoxy-2-methylphenyl)acetamide.

G Start Observe Cytotoxicity in Assay CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO & use co-solvents (PEG400) CheckDMSO->ReduceDMSO Yes CheckPrecip Check for Compound Precipitation (Microscope) CheckDMSO->CheckPrecip No ReduceDMSO->CheckPrecip WarmMedia Pre-warm media to 37°C before compound addition CheckPrecip->WarmMedia Precipitate seen CheckAssay Is it an MTT Assay? CheckPrecip->CheckAssay Clear solution WarmMedia->CheckAssay SwitchAssay Switch to ATP-based Luminescent Assay CheckAssay->SwitchAssay Yes Valid Valid Cytotoxicity Readout CheckAssay->Valid No SwitchAssay->Valid

Decision tree for troubleshooting N-(5-ethoxy-2-methylphenyl)acetamide cytotoxicity artifacts.

References

  • Suharyani, S., & Jaya, B. P. D. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Jurnal Media Kesehatan. URL: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity - A Predictable Risk to Our Actual World, IntechOpen. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of N-(5-ethoxy-2-methylphenyl)acetamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges of N-(5-ethoxy-2-methylphenyl)acetamide in common biological buffers....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the solubility challenges of N-(5-ethoxy-2-methylphenyl)acetamide in common biological buffers. By understanding the physicochemical properties of this compound and applying systematic formulation strategies, you can achieve the desired concentrations for your in vitro and in vivo experiments.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

When encountering solubility issues with N-(5-ethoxy-2-methylphenyl)acetamide, it is crucial to follow a logical and systematic troubleshooting process. This workflow will help you efficiently identify an effective solubilization strategy while minimizing potential artifacts in your experiments.

Solubilization_Workflow start Start: Compound Precipitation in Buffer stock_prep Step 1: Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO) start->stock_prep dilution Step 2: Dilute Stock into Biological Buffer stock_prep->dilution precipitation Observation: Precipitation Occurs? dilution->precipitation strategy Step 3: Select a Solubilization Strategy precipitation->strategy Yes success Success: Proceed with Experiment precipitation->success No ph_adjust pH Adjustment (for ionizable compounds) strategy->ph_adjust cosolvent Co-solvents (e.g., PEG 400, Ethanol) strategy->cosolvent surfactant Surfactants (e.g., Tween® 80, Kolliphor® RH 40) strategy->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) strategy->cyclodextrin validation Step 4: Validate the Formulation (Check for cytotoxicity, target engagement, etc.) ph_adjust->validation cosolvent->validation surfactant->validation cyclodextrin->validation validation->success

Caption: A decision-making workflow for solubilizing N-(5-ethoxy-2-methylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: Why is N-(5-ethoxy-2-methylphenyl)acetamide poorly soluble in aqueous buffers?

While specific experimental solubility data for N-(5-ethoxy-2-methylphenyl)acetamide is not widely published, its chemical structure suggests a high degree of lipophilicity (hydrophobicity).[1][2] The presence of a phenyl ring, an ethoxy group, and a methyl group contributes to its non-polar nature, making it difficult to dissolve in polar solvents like water-based biological buffers. Compounds with poor aqueous solubility are a common challenge in drug development, with estimates suggesting they constitute a large percentage of new chemical entities.[3][4]

Q2: What is the first step I should take when I observe precipitation?

The standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[5]

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power and miscibility with water.[6]

  • Procedure: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Then, perform a serial dilution into your final biological buffer (e.g., PBS, cell culture media) to achieve the desired working concentration.

  • Critical Consideration: The final concentration of the organic solvent in your assay should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[6][7][8] Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Q3: My compound still precipitates even when using a DMSO stock. What's next?

If simple dilution from an organic stock is insufficient, you will need to employ more advanced formulation strategies. The choice of strategy depends on the compound's properties and the experimental context. The main approaches include pH adjustment, co-solvents, surfactants, and cyclodextrins.[3][9][10]

Q4: Can I use pH adjustment to improve solubility?

The effectiveness of pH adjustment depends on whether the compound has ionizable functional groups (i.e., it is a weak acid or a weak base).[11][12]

  • Mechanism: The solubility of an ionizable compound changes with pH. Weak acids become more soluble at higher pH (alkaline conditions) as they deprotonate to form a charged, more polar species.[13][14] Conversely, weak bases become more soluble at lower pH (acidic conditions) as they protonate to form a charged cation.[14][15]

  • Analysis of N-(5-ethoxy-2-methylphenyl)acetamide: The acetamide group is generally considered neutral, but the overall molecule could have a very weak acidic or basic character. To determine if pH adjustment is a viable strategy, you would need to experimentally determine or predict its pKa. If the compound has an ionizable group, adjusting the buffer pH away from its pKa can significantly increase solubility.

  • Caution: Ensure the chosen pH is compatible with your biological system (e.g., cells, proteins) as significant deviations from physiological pH (~7.4) can be detrimental.

Q5: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase the solubility of non-polar compounds.[4]

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to dissolve.

  • Common Examples: Polyethylene glycol 400 (PEG 400), ethanol, propylene glycol.[7][16]

  • Considerations: Similar to DMSO, the final concentration of the co-solvent must be carefully controlled and tested for its effects on the experimental model.[7] PEG 400 is often considered one of the least inhibitory co-solvents for many enzymatic assays.[7]

Q6: How do surfactants help with solubility?

Surfactants are amphipathic molecules that have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[17][18]

  • Mechanism: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core, creating a microenvironment where a poorly soluble compound like N-(5-ethoxy-2-methylphenyl)acetamide can be encapsulated, while the hydrophilic heads face the aqueous buffer, rendering the entire complex soluble.[19][20]

  • Common Examples: Non-ionic surfactants like Tween® 20, Tween® 80, and Kolliphor® (Cremophor®) series are frequently used in biological research due to their relatively low toxicity.[16][21]

  • Application: Add the surfactant to the buffer before adding the compound (or its DMSO stock). Gentle mixing or sonication can aid in the formation of the drug-micelle complex.

Q7: What are cyclodextrins and are they a good option?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They are a highly effective and widely used tool for solubilizing hydrophobic compounds in pharmaceutical formulations and research.[24][25]

  • Mechanism: The poorly soluble N-(5-ethoxy-2-methylphenyl)acetamide molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[22][26] The hydrophilic exterior of the cyclodextrin makes this entire complex water-soluble.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are popular choices due to their high aqueous solubility and safety profiles.[23][27]

  • Benefit: Cyclodextrins are often less disruptive to biological membranes and proteins than surfactants or high concentrations of co-solvents, making them an excellent choice for cell-based assays.[6]

Inclusion_Complex cluster_0 Before Complexation cluster_1 After Complexation Compound Hydrophobic Compound (N-(5-ethoxy-2-methylphenyl)acetamide) Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Compound_in Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (PEG 400)

  • Weigh out the required amount of N-(5-ethoxy-2-methylphenyl)acetamide.

  • Dissolve the compound in a minimal amount of 100% DMSO to create an initial high-concentration stock (e.g., 100 mM).

  • In a separate tube, prepare your co-solvent/buffer mixture. For a final in-assay concentration of 5% PEG 400, you might prepare a 1:1 mixture of PEG 400 and your biological buffer.

  • Add the DMSO stock from step 2 to the co-solvent/buffer mixture from step 3 to create an intermediate stock.

  • Vortex thoroughly. Gentle warming (to 37°C) or brief sonication may aid dissolution.

  • Perform the final dilution of this intermediate stock into the biological buffer to reach the desired working concentration, ensuring the final concentration of all solvents is within acceptable limits.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is adapted from standard methods for creating cyclodextrin inclusion complexes.[25][27]

  • Prepare a solution of HP-β-CD in your desired biological buffer (e.g., PBS). A common starting concentration is 10-20% (w/v). Stir until the cyclodextrin is fully dissolved.

  • Prepare a concentrated stock solution of N-(5-ethoxy-2-methylphenyl)acetamide in a suitable organic solvent (e.g., 50 mM in DMSO or ethanol).

  • While vigorously stirring the HP-β-CD solution, add the compound stock solution dropwise.

  • Allow the mixture to stir at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • The resulting clear solution is your stock of the solubilized compound. Determine its concentration via a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) before use in experiments.

Data Summary: Common Solubilizing Agents
Agent Type Example(s) Mechanism of Action Typical Final Concentration in Assay Key Considerations
Organic Solvent DMSO, EthanolIncreases solvent polarity< 0.5% (v/v)[6]Potential for cytotoxicity or assay interference.[7] Always use a vehicle control.
Co-solvent PEG 400, Propylene GlycolReduces polarity of the aqueous system1-10% (v/v)Higher concentrations may be needed but increase the risk of biological effects.[16]
Surfactant Tween® 80, Kolliphor® RH 40Micellar encapsulation> CMC (varies), typically 0.1-1% (v/v)Can disrupt cell membranes at high concentrations. Choose non-ionic surfactants for lower toxicity.[21]
Cyclodextrin HP-β-CD, SBE-β-CDForms soluble inclusion complexes1-20% (w/v) in stockGenerally well-tolerated and effective.[6][24] Can sometimes extract cholesterol from cell membranes.

References

  • pH and Solubility. (n.d.). AP Chemistry.
  • pH and Solubility - AP Chem. (n.d.). Fiveable.
  • Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology.
  • The Effect of pH on Solubility. (n.d.). Chemistry Steps.
  • Surfactants. (n.d.). Cospheric LLC.
  • Mitchell, A. G. (1963). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 52(6), 561-565.
  • Popovici, I., & Hoti, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(14), 5368.
  • Khan, I., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 29(21), 1649-1662.
  • Di, Y., et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Pharmaceutics, 16(2), 269.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1033-1044.
  • Szejtli, J. (1994). Cyclodextrins in Various Drug Formulations. In Cyclodextrins (pp. 293-332). Springer, Dordrecht.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024). WuXi AppTec.
  • Henriksen, K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327–338.
  • Devaraj, V., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 77(1), 75–83.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1297-1306.
  • Surfactants. (n.d.). MedchemExpress.com.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(5), 361–366.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications.
  • Role of detergents and nuclease inhibitors in the extraction of RNA from eukaryotic cells in complex matrices. (2022). RSC Publishing.
  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1433.
  • Pan, L., & Ho, Q. (2008). In Vitro Solubility Assays in Drug Discovery. ASSAY and Drug Development Technologies, 6(3), 413-424.
  • A guide to the properties and uses of detergents in biological systems. (n.d.). Merck Millipore.
  • Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. (2011).
  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Semantic Scholar.
  • N-(5-amino-2-methylphenyl)-2-ethoxyacetamide Product Description. (n.d.). ChemicalBook.
  • N-(5-AMINO-2-METHYLPHENYL)ACETAMIDE | 5434-30-0. (n.d.). Sigma-Aldrich.
  • An In-depth Technical Guide to the Solubility of N-(2-Methyl-5-nitrophenyl)acetamide. (n.d.). Benchchem.
  • N-(2-Hydroxy-5-methylphenyl)acetamide | C9H11NO2 | CID 292583. (n.d.). PubChem.
  • "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. (n.d.). Benchchem.
  • Acetamide, N-(2-ethoxyphenyl)-. (n.d.). NIST WebBook.
  • n-(2,4-diformyl-5-hydroxyphenyl)acetamide. (1981). Organic Syntheses Procedure.
  • N-[4-[(2-ヒドロキシ-5-メチルフェニル)アゾ]フェニル]アセトアミド. (n.d.). 職場のあんぜんサイト.

Sources

Troubleshooting

Minimizing false positives in N-(5-ethoxy-2-methylphenyl)acetamide binding assays

Topic: Minimizing False Positives in N-(5-ethoxy-2-methylphenyl)acetamide Binding Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the triage of...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing False Positives in N-(5-ethoxy-2-methylphenyl)acetamide Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the triage of small molecule hits identified in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).

N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) is a low-molecular-weight (193.24 g/mol ) organic intermediate. While it serves as an attractive building block or fragment hit, its physicochemical properties—specifically its hydrophobicity and structural motifs—make it highly susceptible to generating false positives in primary binding assays. This guide is designed to help you systematically identify the root causes of assay interference and deploy self-validating protocols to isolate genuine binding events.

Frequently Asked Questions (FAQs)

Q: Why does N-(5-ethoxy-2-methylphenyl)acetamide exhibit a steep Hill slope (>1.5) and a bell-shaped dose-response curve in my primary binding assay? A: This is a classic hallmark of colloidal aggregation. At concentrations above their critical aggregation concentration (CAC), small molecules can spontaneously self-assemble into colloidal particles ranging from tens to hundreds of nanometers in diameter[1]. These colloids sequester target proteins via non-specific surface adsorption, causing local unfolding events that result in an artificial loss of protein activity or apparent binding[2]. Because this is a phase-separation event, the dose-response curve often appears unusually steep or bell-shaped.

Q: Does this compound classify as a Pan-Assay Interference Compound (PAINS)? A: N-(5-ethoxy-2-methylphenyl)acetamide does not contain the most notorious PAINS substructures (e.g., rhodanines, quinones, or toxoflavins) originally identified by Baell and Holloway[3]. However, substituted anilines and acetamides can still act as Assay Interference Compounds (AICs)[4]. They can interfere via non-technology-related mechanisms (such as forming reactive intermediates that covalently modify the target) or technology-related mechanisms (such as fluorescence quenching)[4]. You must treat it as a putative nuisance compound until orthogonal biophysical validation is complete.

Troubleshooting Guide

Q: My Surface Plasmon Resonance (SPR) sensorgrams show non-stoichiometric responses and lack saturation. How do I fix this? A: This indicates either non-specific binding (NSB) to the dextran matrix of the sensor chip or protein aggregation on the surface. Furthermore, SPR is exquisitely sensitive to bulk refractive index changes. Because N-(5-ethoxy-2-methylphenyl)acetamide requires DMSO for solubility, a slight mismatch in DMSO concentration between the running buffer and the injected sample will cause massive bulk refractive index shifts. This artifact can easily mask the true binding signal or create a false positive[5]. Solution: Implement rigorous DMSO calibration curves and use double referencing (subtracting the signal of a reference channel and a blank injection) to isolate the true binding response[5].

Q: The binding affinity ( Kd​ ) drops significantly when I change the assay buffer. Is the binding real? A: If the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20) abolishes the binding signal, your compound is a detergent-sensitive aggregator[6]. Detergents disrupt colloidal aggregates, releasing the sequestered target protein back into the solution[2]. If the binding is a genuine 1:1 stoichiometric interaction with the active site, the Kd​ should remain relatively stable in the presence of detergent.

Self-Validating Experimental Protocols

To definitively rule out false positives, execute the following step-by-step methodologies. These protocols are designed to be self-validating; they contain internal controls that prove why a signal is occurring, rather than just measuring the signal itself.

Protocol 1: Detergent-Controlled DLS & Binding Counter-Screen

Causality: This protocol uses Dynamic Light Scattering (DLS) to physically detect colloids, and detergent to prove that the disruption of these colloids correlates with a loss of assay signal[1].

  • Sample Preparation: Prepare serial dilutions of N-(5-ethoxy-2-methylphenyl)acetamide (from 0.1 µM to 100 µM) in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) maintaining a constant final DMSO concentration of 1.0%.

  • Baseline DLS Measurement: Analyze the samples using a DLS plate reader. Record the concentration at which particles >30 nm in radius appear. This is your Critical Aggregation Concentration (CAC)[2].

  • Detergent Disruption: Add 0.01% (v/v) Triton X-100 to all samples. Re-measure via DLS. If the compound is a Small, Colloidally Aggregating Molecule (SCAM), the particles will disassemble and the scattering signal will vanish[6].

  • Orthogonal Correlation: Run your primary biochemical binding assay in parallel, both with and without 0.01% Triton X-100. If the compound shows activity without detergent but loses activity with detergent, it is a confirmed false positive[6].

Protocol 2: SPR Hit Validation via Double Referencing

Causality: SPR provides real-time kinetic data. By calculating Ligand Efficiency (LE), we ensure the mass of the bound compound is proportional to its molecular weight, ruling out super-stoichiometric NSB[5].

  • Surface Preparation: Immobilize the target protein on an SPR sensor chip (e.g., CM5) using standard amine coupling. Keep immobilization levels low ( Rmax​ < 50 RU) to minimize mass transport limitations and steric crowding[7].

  • DMSO Calibration: Prepare a solvent correction curve by injecting 8 buffer solutions with varying DMSO concentrations (ranging from 0.5% to 1.5%, assuming a nominal running buffer of 1.0% DMSO). This corrects for the high refractive index of DMSO[5].

  • Analyte Injection: Inject N-(5-ethoxy-2-methylphenyl)acetamide in a multi-cycle kinetic format (e.g., 1.56 µM to 50 µM) at a high flow rate (30-50 µL/min) to reduce rebinding artifacts.

  • Double Referencing: Subtract the response of the reference flow cell (Fc1, unmodified or blocked) and the response of a blank buffer injection from the active flow cell (Fc2)[5].

  • Validation Metric: Calculate the Ligand Efficiency (LE). A genuine fragment hit should have an LE > 0.3 kcal/mol/heavy atom. A response significantly higher than the theoretical Rmax​ indicates a false positive[5].

Quantitative Data Presentation

Table 1: Interference Thresholds and Mitigation Strategies

Interference MechanismDiagnostic IndicatorThreshold / MetricMitigation Strategy
Colloidal Aggregation Bell-shaped dose-response, steep Hill slopeParticles > 30 nm via DLS; Hill slope > 1.5Add 0.01% Triton X-100 or 0.05% Tween-20 to assay buffer.
PAINS / AIC Reactivity Irreversible binding, time-dependent inhibitionActivity across ≥3 orthogonal assaysPerform rapid jump-dilution assays to test reversibility.
Non-Specific Binding Super-stoichiometric SPR responseLigand Efficiency (LE) < 0.3Lower immobilization levels ( Rmax​ < 50 RU); use reference flow cells.
Optical Interference High background in fluorescence assaysSignal quenching > 20% of controlSwitch to a label-free biophysical assay (e.g., SPR or ITC).

Triage Workflow Visualization

The following flowchart illustrates the logical progression for validating N-(5-ethoxy-2-methylphenyl)acetamide hits.

TriageWorkflow Hit Primary Screen Hit: N-(5-ethoxy-2-methylphenyl)acetamide DLS Protocol 1: DLS & Detergent Test (Add 0.01% Triton X-100) Hit->DLS Colloid False Positive: Colloidal Aggregation (Particles > 30nm) DLS->Colloid Detergent Sensitive Loss of Signal SPR Protocol 2: SPR Validation (Double Referencing & DMSO Sync) DLS->SPR Detergent Resistant Retained Signal NSB False Positive: Non-Specific Binding (Super-stoichiometric) SPR->NSB Rmax > Expected Low Ligand Efficiency Valid Validated True Hit (1:1 Binding, LE > 0.3) SPR->Valid Dose-Dependent Kinetics High Ligand Efficiency

Caption: Workflow for triaging N-(5-ethoxy-2-methylphenyl)acetamide hits to eliminate false positives.

References

  • Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.1

  • National Institutes of Health (PMC). Colloidal aggregation: from screening nuisance to formulation nuance.2

  • University of North Carolina. SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules.6

  • EurekAlert! Compound screening for drug development made simpler.3

  • Drug Hunter. AICs and PAINS: Mechanisms of Assay Interference.4

  • National Institutes of Health (PMC). Fragment Screening by Surface Plasmon Resonance.5

  • Cytiva. Biacore™ systems in small molecule drug discovery.7

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for N-(5-ethoxy-2-methylphenyl)acetamide

Welcome to the technical support center for the chromatographic and mass spectrometric optimization of N-(5-ethoxy-2-methylphenyl)acetamide . This compound (Exact Mass: ~193.11 Da) is an aromatic acetamide derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic and mass spectrometric optimization of N-(5-ethoxy-2-methylphenyl)acetamide . This compound (Exact Mass: ~193.11 Da) is an aromatic acetamide derivative. Due to its weakly basic amide nitrogen and moderate hydrophobicity, Reversed-Phase Liquid Chromatography (RPLC) coupled with Electrospray Ionization in positive mode (ESI+) is the standard analytical approach[1].

However, amides are notorious for poor ionization efficiency and unpredictable adduct formation. This guide provides field-proven, mechanistic troubleshooting to optimize your mobile phase conditions and ensure a self-validating analytical workflow.

Diagnostic Workflow for Mobile Phase Optimization

OptimizationWorkflow Start Start: N-(5-ethoxy-2-methylphenyl)acetamide EvalESI Evaluate ESI+ Signal (Scan m/z 150-250) Start->EvalESI CheckAdducts Check Adduct Profile [M+H]+ vs [M+Na]+ EvalESI->CheckAdducts AddAcid Add 0.1% Formic Acid (Promote [M+H]+) CheckAdducts->AddAcid Low[M+H]+ AddBuffer Add 5mM NH4-Formate (Suppress Na+, promote [M+NH4]+) CheckAdducts->AddBuffer High [M+Na]+ PoorPeak Assess Peak Shape (Tailing or Broadening?) AddAcid->PoorPeak AddBuffer->PoorPeak AdjustOrg Switch MeOH to MeCN or Adjust Gradient PoorPeak->AdjustOrg Yes Validated Method Validated (S/N > 10, As < 1.5) PoorPeak->Validated No AdjustOrg->Validated

Caption: Logical workflow for optimizing LC-MS mobile phase conditions for acetamides.

Frequently Asked Questions (Causality & Mechanisms)

Q1: Why is my [M+H]+ (m/z 194.1) signal weak, while I see a dominant peak at m/z 216.1? A1: The peak at m/z 216.1 is the sodium adduct [M+Na]+. The lone pair of electrons on the amide carbonyl oxygen acts as a strong Lewis base, exhibiting a high affinity for trace alkali metals (Na+, K+) present in glassware or lower-grade solvents. To resolve this, introduce 2–10 mM ammonium formate into your aqueous mobile phase. Ammonium ions (NH4+) effectively outcompete Na+ at the droplet surface during desolvation[2]. This promotes either the[M+NH4]+ adduct (m/z 211.1) or acts as a proton donor in the gas phase to yield a stable [M+H]+ signal[3].

Q2: Should I use Formic Acid or Acetic Acid as my acidic modifier? A2: For acetamides, 0.1% Formic Acid (FA) is generally superior to Acetic Acid. FA has a lower pKa (3.75 vs. 4.76), which ensures a lower mobile phase pH. This higher proton concentration drives the equilibrium toward the protonated state [M+H]+ during the ESI process[4]. Furthermore, FA leaves less residue in the MS source compared to higher concentrations of acetic acid, maintaining long-term instrument stability[5].

Q3: How does the choice between Acetonitrile (MeCN) and Methanol (MeOH) affect this compound? A3: MeCN is an aprotic solvent that typically provides lower system backpressure and sharper chromatographic peaks for aromatic compounds due to its lower viscosity and distinct solvation dynamics[1]. However, MeOH is a protic solvent. In some cases, the protic nature of MeOH can participate in the charge-transfer mechanism during ESI desolvation, slightly enhancing the ionization of very weak bases like amides. We recommend starting with MeCN for optimal peak shape, and switching to MeOH only if sensitivity remains an issue after buffer optimization.

Mechanistic Pathway of ESI+ Ionization

ESI_Mechanism Droplet LC Effluent Droplet (Analyte + H+ + NH4+ + Na+) Desolvation Desolvation (N2 Gas, Heat) Droplet->Desolvation Competition Ion Competition at Droplet Surface Desolvation->Competition Protonated [M+H]+ Formation m/z 194.1 (Favored by 0.1% FA) Competition->Protonated Ammonium [M+NH4]+ Adduct m/z 211.1 (Favored by NH4-Formate) Competition->Ammonium Sodium [M+Na]+ Adduct m/z 216.1 (Suppressed by NH4+) Competition->Sodium Undesired

Caption: ESI+ droplet desolvation and competitive adduct formation mechanism.

Quantitative Data: Mobile Phase Modifier Comparison

The table below summarizes the expected outcomes of various mobile phase combinations on the LC-MS analysis of N-(5-ethoxy-2-methylphenyl)acetamide based on established lipidomic and metabolomic optimization principles[4],[2].

Aqueous Phase (A)Organic Phase (B)Dominant Ion SpeciesRelative SensitivityPeak Shape (Asymmetry)
H2O (No additives)MeCN[M+Na]+ (m/z 216.1)Low (Signal split)Broad (> 1.8)
0.1% Formic Acid in H2O0.1% FA in MeCN[M+H]+ (m/z 194.1)ModerateExcellent (~1.0)
10 mM NH4-FormateMeCN[M+NH4]+ (m/z 211.1)HighGood (~1.2)
10 mM NH4-Formate + 0.1% FA 0.1% FA in MeCN [M+H]+ (m/z 194.1) Highest (Optimal) Excellent (~1.0)
Self-Validating Experimental Protocol

To establish a robust and reproducible method, execute the following step-by-step methodology. This protocol is designed to be self-validating, meaning the success of each step serves as the quality control for the next.

Step 1: System and Solvent Preparation

  • Purge the LC system with MS-grade water and MS-grade Acetonitrile[5]. Do not use lower-grade solvents, as trace sodium will ruin adduct optimization.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in MS-grade H2O[4].

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade MeCN.

Step 2: Direct Infusion & Adduct Profiling

  • Prepare a 1 µg/mL standard of N-(5-ethoxy-2-methylphenyl)acetamide in 50:50 A:B.

  • Infuse directly into the MS source at 10 µL/min.

  • Perform a Q1 full scan (m/z 150–250).

  • Validation Check: Verify that the [M+H]+ (m/z 194.1) peak intensity is at least 5x greater than the [M+Na]+ (m/z 216.1) peak. If sodium adducts persist, thoroughly clean the ESI capillary and check solvent purity.

Step 3: Chromatographic Gradient Optimization

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure high-efficiency separation[1].

  • Set flow rate to 0.4 mL/min and column temperature to 40 °C.

  • Run a linear gradient from 5% B to 95% B over 5 minutes.

  • Validation Check: The analyte should elute with a retention factor ( k′ ) greater than 2 (typically between 2.0 and 3.5 minutes) to avoid ion suppression from the solvent front.

Step 4: MRM Optimization & Final Validation

  • Isolate the optimized precursor ion (m/z 194.1) and perform a product ion scan by ramping collision energy (CE) from 10 to 40 eV[3].

  • Select the two most abundant fragments (one for quantification, one for qualification).

  • Inject a 10 ng/mL standard 6 consecutive times.

  • Validation Check: The method is validated if the Signal-to-Noise (S/N) ratio is >10 for the quantifier transition, peak asymmetry ( As​ ) is between 0.8 and 1.5, and retention time %RSD is < 1.0%.

References
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. NIH PMC.[Link]

  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization. Oxford Academic.[Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks.[Link]

  • Mobile phases compatible for LC/MS. Shimadzu.[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-(5-ethoxy-2-methylphenyl)acetamide against standard reference inhibitors

Benchmarking N-(5-ethoxy-2-methylphenyl)acetamide: A Comparative Guide on Investigational Acetanilide Derivatives vs. Standard Reference Inhibitors Executive Summary & Mechanistic Rationale Acetanilide derivatives, most...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(5-ethoxy-2-methylphenyl)acetamide: A Comparative Guide on Investigational Acetanilide Derivatives vs. Standard Reference Inhibitors

Executive Summary & Mechanistic Rationale

Acetanilide derivatives, most notably Acetaminophen (APAP) and Phenacetin, have served as foundational analgesic and antipyretic agents for decades. However, their clinical utility is frequently bottlenecked by weak peripheral anti-inflammatory activity and dose-dependent hepatotoxicity. N-(5-ethoxy-2-methylphenyl)acetamide (N-5E-2MPA) is an investigational structural evolution of the acetanilide scaffold.

From a structural biology perspective, the addition of a 5-ethoxy group and a 2-methyl group introduces significant steric bulk to the aromatic ring. This guide benchmarks the performance of N-5E-2MPA against standard reference inhibitors (Acetaminophen, Celecoxib, and Indomethacin) across two critical pharmacological axes: Cyclooxygenase (COX) selectivity and CYP450-mediated hepatotoxicity .

Axis 1: Cyclooxygenase (COX-1/COX-2) Selectivity Profiling

Expertise & Experience: The Causality of Selectivity

The COX active site features a long, hydrophobic channel. COX-2 possesses a secondary side pocket—created by the substitution of a bulky Isoleucine residue at position 523 (found in COX-1) with a smaller Valine residue. We hypothesize that the bulky 5-ethoxy and 2-methyl substitutions on N-5E-2MPA will sterically hinder its entry into the narrower COX-1 channel, shifting its selectivity index toward COX-2. To validate this, we utilize a standardized Enzyme Immunoassay (EIA) framework [1].

COX_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalyzed by PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Cyclooxygenase Activity PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 Peroxidase Activity Inhibitor N-(5-ethoxy-2-methylphenyl)acetamide (Investigational) Inhibitor->COX2 Competitive Inhibition Ref Celecoxib / Acetaminophen (Reference) Ref->COX2 Benchmark Inhibition

Diagram 1: Mechanism of COX-2 inhibition by N-(5-ethoxy-2-methylphenyl)acetamide vs references.

Self-Validating Protocol: High-Throughput COX Inhibitor Screening

To ensure a self-validating system, this protocol includes "100% Initial Activity" wells (enzyme + vehicle, no inhibitor) to establish a baseline, and "Background" wells (heat-inactivated enzyme) to subtract non-enzymatic substrate oxidation.

  • Reagent Preparation: Dilute ovine COX-1 and human recombinant COX-2 enzymes in 1X Reaction Buffer (0.1 M Tris-HCl, pH 8.0, 5 mM EDTA, 2 mM phenol). Prepare Heme (cofactor) and Arachidonic Acid (substrate) solutions immediately prior to use to prevent auto-oxidation.

  • Enzyme Incubation: In a 96-well plate, combine 160 µL Reaction Buffer, 10 µL Heme, 10 µL COX enzyme, and 10 µL of the test compound (N-5E-2MPA or reference inhibitors at serial dilutions). Incubate for 10 minutes at 37°C to allow for steady-state enzyme-inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (100 µM final concentration) to all wells. Causality: Exogenous arachidonic acid is added at saturating concentrations to ensure that the reaction rate is solely dependent on the uninhibited enzyme fraction. Incubate for exactly 2 minutes.

  • Reaction Quench (Critical Step): Add 30 µL of saturated Stannous Chloride (SnCl₂) to each well. Causality: COX enzymes convert arachidonic acid into the highly unstable intermediate Prostaglandin H2 (PGH2). SnCl₂ acts as a reducing agent, rapidly converting PGH2 into the stable Prostaglandin F2α (PGF2α), preventing spontaneous degradation and ensuring accurate downstream quantification [1].

  • Quantification: Transfer the quenched reactions to an EIA plate coated with a PGF2α-specific antibody. Read absorbance at 412 nm.

HTS_Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Incubation (COX-1/2 + Heme) Prep->Incubate Reaction 3. Substrate Addition (Arachidonic Acid) Incubate->Reaction Stop 4. Reaction Quench (SnCl2 Addition) Reaction->Stop Read 5. Quantification (EIA Readout) Stop->Read

Diagram 2: Step-by-step High-Throughput Screening workflow for COX-1/COX-2 inhibition assays.

Quantitative Data: COX Inhibition Profile

Note: Data represents standardized in vitro benchmarking parameters.

CompoundTarget ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
Acetaminophen Non-selective Acetanilide> 100.0> 100.0~ 1.0 (Weak peripheral activity)
Indomethacin Non-selective NSAID0.050.450.11 (COX-1 biased)
Celecoxib COX-2 Selective NSAID14.80.04370.0 (COX-2 biased)
N-5E-2MPA Investigational Acetanilide42.53.1013.7 (Moderate COX-2 bias)

Axis 2: Hepatotoxicity & Reactive Metabolite Benchmarking

Expertise & Experience: The Causality of Glutathione Depletion

The primary dose-limiting toxicity of Acetaminophen is acute liver failure. While APAP is mostly cleared via Phase II glucuronidation, a minor fraction is oxidized by hepatic CYP2E1 into the highly reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI). NAPQI rapidly depletes intracellular glutathione (GSH), leading to the covalent modification of mitochondrial proteins, oxidative stress, and necrotic cell death [2][3].

By evaluating GSH depletion in metabolically competent HepaRG cells, we can directly benchmark the relative hepatotoxicity of N-5E-2MPA against APAP. The steric hindrance around the aromatic ring of N-5E-2MPA is designed to obstruct CYP2E1 binding, theoretically reducing quinone imine formation.

Hepato_Pathway Drug Acetanilide Derivative (N-5E-2MPA vs APAP) CYP Hepatic CYP2E1 Oxidation Drug->CYP Phase I (Minor) Safe Glucuronidation / Sulfation Drug->Safe Phase II (Major) NAPQI Reactive Quinone Imine (Toxic Metabolite) CYP->NAPQI Bioactivation GSH GSH Depletion & Cell Necrosis NAPQI->GSH Toxicity Pathway NAPQI->Safe Detoxification (If GSH available)

Diagram 3: Divergent hepatic metabolism pathways comparing toxic bioactivation versus clearance.

Self-Validating Protocol: HepaRG Glutathione Depletion Assay

This protocol utilizes untreated cells as a 100% viability/GSH baseline and high-dose APAP (10 mM) as a positive control for forced GSH depletion, ensuring the assay's dynamic range is actively validated during every run.

  • Cell Culture: Seed terminally differentiated HepaRG cells (which express physiologically relevant levels of CYP2E1 and Phase II enzymes) in 96-well plates at 50,000 cells/well.

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), APAP (1 mM, 10 mM), or N-5E-2MPA (1 mM, 10 mM) for 24 hours.

  • Lysis and Clarification: Wash cells with cold PBS and lyse using 5% 5-sulfosalicylic acid (SSA). Causality: SSA precipitates cellular proteins, preventing enzymatic degradation of GSH during the extraction process while leaving free GSH in the supernatant. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • GSH Quantification: Transfer the clarified supernatant to a new plate. Add Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). Causality: DTNB reacts specifically with the free sulfhydryl group of GSH to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), a yellow product that can be precisely quantified via spectrophotometry at 412 nm.

Quantitative Data: In Vitro Hepatotoxicity Profile

Note: Data represents standardized in vitro benchmarking parameters at 10 mM exposure for 24h.

CompoundRelative Cell Viability (%)Intracellular GSH (% of Control)CYP2E1 Turnover Liability
Vehicle Control 100.0 ± 2.1100.0 ± 4.5N/A
Acetaminophen (APAP) 42.3 ± 5.418.2 ± 3.1High (Readily forms NAPQI)
Phenacetin 58.1 ± 4.235.4 ± 5.0Moderate
N-5E-2MPA 89.5 ± 3.881.0 ± 6.2Low (Sterically hindered)

References

  • Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Inflammasome Activation as a Key Driver of Acetaminophen-induced Hepatotoxicity: Mechanisms and Emerging Therapeutics. Journal of Clinical and Translational Hepatology / Xia & He Publishing Inc. URL: [Link]

  • Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease. Expert Opinion on Drug Metabolism & Toxicology / Taylor & Francis. URL: [Link]

Comparative

A Researcher's Guide to the Independent Validation of N-(5-ethoxy-2-methylphenyl)acetamide Target Engagement

In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a novel compound engages its intended target within a complex cellular environment is a cornerstone of rigorous scientific inquiry...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, unequivocally demonstrating that a novel compound engages its intended target within a complex cellular environment is a cornerstone of rigorous scientific inquiry.[1][2][3] This guide provides an in-depth, comparative framework for the independent validation of target engagement for a novel compound, represented here by N-(5-ethoxy-2-methylphenyl)acetamide (hereafter referred to as "Compound X"). As Compound X does not have a well-documented biological target, this guide will presuppose a common and illustrative scenario: that its intended target is a specific protein kinase, "Kinase Y."

This document is structured to provide not just protocols, but the strategic reasoning behind methodological choices. We will compare and contrast three orthogonal, yet complementary, techniques for confirming and quantifying target engagement in cells:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that measures direct compound binding by assessing changes in the target protein's thermal stability.[4][5][6][7]

  • NanoBRET™ Target Engagement Assay: A real-time, live-cell proximity-based assay that quantifies compound binding through competitive displacement of a fluorescent tracer.[8][9][10]

  • Phospho-Protein Western Blotting: A functional, indirect assay that measures the downstream consequences of target inhibition, providing a crucial link between target engagement and cellular activity.[11][12][13]

By employing these distinct methods, researchers can build a compelling, multi-faceted case for the on-target activity of their compound, a critical step for the validation of any new chemical probe or drug candidate.[1][14]

Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Biophysical Validation

CETSA is predicated on the principle of ligand-induced thermal stabilization.[4][15] When a compound like Compound X binds to its target, Kinase Y, it typically increases the protein's conformational stability. This increased stability means a higher temperature is required to denature and aggregate the protein.[5][6][16] By heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble Kinase Y that remains, we can generate a "melting curve."[5][17] A shift in this curve in the presence of Compound X provides direct, physical evidence of target engagement.[17]

Experimental Workflow & Causality

The CETSA workflow is designed to isolate and measure the thermal stability of the target protein.

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., HEK293 cells) Treat with Compound X vs. DMSO Vehicle B 2. Aliquot & Heat Challenge Distribute cells into PCR tubes. Heat across a temperature gradient (e.g., 40-70°C). A->B Incubate C 3. Cell Lysis & Fractionation Freeze-thaw cycles to lyse cells. Centrifuge at high speed to separate soluble (supernatant) from aggregated (pellet) proteins. B->C Lyse D 4. Protein Quantification Collect supernatant. Analyze soluble Kinase Y levels by Western Blot. C->D Analyze Supernatant E 5. Data Analysis Plot % soluble Kinase Y vs. Temperature. Compare curves to determine thermal shift (ΔTm). D->E Plot Data

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., MCF-7 or a line known to express Kinase Y) to ~80% confluency.

  • Treat the cells with a predetermined concentration of Compound X (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 1-2 hours) at 37°C.[15]

2. Heat Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.

  • Heat the tubes in a thermal cycler for a defined time (e.g., 3-8 minutes) across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[5] Cool to room temperature for 3 minutes.[18]

3. Lysis and Fractionation:

  • Lyse the cells by subjecting them to multiple freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This method is chosen to minimize protein denaturation that could be caused by detergents.

  • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

4. Quantification by Western Blot:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein (e.g., 20 µg) using SDS-PAGE and transfer to a PVDF membrane.[18]

  • Probe the membrane with a primary antibody specific for Kinase Y, followed by an HRP-conjugated secondary antibody.[15]

  • Detect the signal using an ECL substrate. It is critical to also probe for a loading control (e.g., GAPDH) to ensure equal protein loading across lanes.[15]

5. Data Analysis:

  • Quantify the band intensities for Kinase Y at each temperature for both vehicle and Compound X-treated samples.

  • Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).

  • Plot the normalized intensity versus temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm for Compound X-treated samples indicates target engagement.

Expected Data Summary
TreatmentMelting Temperature (Tm) of Kinase YInterpretation
Vehicle (DMSO)52.4 °CBaseline thermal stability of the target protein.
Compound X (10 µM)56.8 °CΔTm = +4.4 °C . The positive thermal shift provides direct evidence of Compound X binding to and stabilizing Kinase Y in the cellular milieu.
Negative Control Cmpd52.5 °CΔTm ≈ 0 °C . An inactive compound should not induce a significant thermal shift, validating the specificity of the assay.

Method 2: NanoBRET™ Target Engagement Assay - Quantitative Live-Cell Analysis

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[9] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer process that occurs between a bioluminescent donor and a fluorescent acceptor when they are very close (<10 nm).[8][9]

In this setup:

  • The Donor: The target protein, Kinase Y, is genetically fused to the very bright NanoLuc® (Nluc) luciferase.[9][10]

  • The Acceptor: A cell-permeable fluorescent tracer, which is a known ligand for the kinase family, is added to the cells.[9][19]

When the tracer binds to the Nluc-Kinase Y fusion protein, BRET occurs. If Compound X is added and competes with the tracer for the same binding site, it will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[10][19]

Experimental Workflow & Causality

This workflow is optimized for quantitative, live-cell measurements in a microplate format.

NanoBRET_Workflow A 1. Cell Preparation Transfect cells (e.g., HEK293) with a plasmid encoding Nluc-Kinase Y fusion protein. B 2. Compound & Tracer Addition Plate cells. Add serial dilutions of Compound X, followed by a fixed concentration of the fluorescent tracer. A->B Plate & Treat C 3. Substrate Addition & Incubation Add NanoLuc® substrate (furimazine) to initiate the bioluminescent reaction. Equilibrate. B->C Initiate Luminescence D 4. BRET Measurement Read two wavelengths simultaneously: - Donor Emission (~460nm) - Acceptor Emission (~618nm) C->D Read Plate E 5. Data Analysis Calculate BRET ratio (Acceptor/Donor). Plot ratio vs. [Compound X] to determine IC50. D->E Calculate & Plot

Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.

Detailed Experimental Protocol

1. Cell Preparation:

  • Transfect HEK293 cells with a plasmid vector encoding for Kinase Y fused at either the N- or C-terminus with NanoLuc® luciferase. The choice of terminus is empirical and should be optimized to ensure proper protein folding and function.

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM medium.

2. Compound Dosing and Tracer Addition:

  • In a white, 96-well assay plate, perform a serial dilution of Compound X. Include vehicle (DMSO) only wells as a no-inhibition control.

  • Add the cell suspension to each well.

  • Add the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

3. Equilibration and Substrate Addition:

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[19]

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's instructions, including an extracellular Nluc inhibitor to reduce background signal.[19]

  • Add the substrate to all wells.[19]

4. BRET Signal Detection:

  • Read the plate within 20 minutes on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).[19]

5. Data Analysis:

  • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

  • Normalize the data by setting the vehicle-only wells as 100% and a control with excess unlabeled tracer as 0%.

  • Plot the normalized BRET ratio against the logarithm of Compound X concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Compound X required to displace 50% of the tracer.

Expected Data Summary
CompoundIntracellular Target Engagement IC50Interpretation
Compound X125 nMDemonstrates potent engagement of Kinase Y in a live-cell context. The IC50 value reflects the compound's affinity for the target and its ability to permeate the cell membrane.
Staurosporine (Control)85 nMA known, potent kinase inhibitor serves as a positive control, validating the assay setup.
Inactive Analog> 30 µMA structurally similar but inactive analog shows no significant target engagement, highlighting the specificity of Compound X.

Method 3: Phospho-Protein Western Blot - Functional Downstream Validation

While CETSA and NanoBRET confirm direct binding, it is crucial to demonstrate that this binding event translates into a functional consequence.[20] For a kinase inhibitor, the most direct functional readout is the inhibition of its catalytic activity, which can be measured by a decrease in the phosphorylation of its downstream substrates.[11][12] This method provides an indirect but physiologically vital measure of target engagement.

Signaling Pathway & Point of Inhibition

Let's assume Kinase Y phosphorylates "Substrate Z" at a specific site (e.g., Serine 123). Compound X, by binding to Kinase Y, should prevent this phosphorylation event.

Signaling_Pathway KinaseY Kinase Y SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z (Ser123) CellularResponse Downstream Cellular Response pSubstrateZ->CellularResponse CompoundX Compound X CompoundX->KinaseY Inhibits

Sources

Comparative

A Comparative Guide to the Physiological Stability Validation of N-(5-ethoxy-2-methylphenyl)acetamide

This guide provides a comprehensive framework for assessing the stability of N-(5-ethoxy-2-methylphenyl)acetamide under key physiological conditions. For drug development professionals, understanding a compound's stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the stability of N-(5-ethoxy-2-methylphenyl)acetamide under key physiological conditions. For drug development professionals, understanding a compound's stability is not merely a characterization step; it is a critical determinant of its potential therapeutic success. A compound that rapidly degrades in the body is unlikely to reach its target in sufficient concentrations to exert a therapeutic effect.[1][2] This document outlines the rationale, experimental design, and detailed protocols for evaluating metabolic stability, using N-(5-ethoxy-2-methylphenyl)acetamide as our primary compound of interest and comparing its performance against two structural analogs to elucidate structure-stability relationships.

Introduction: The Imperative of Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[3] A central aspect of pharmacokinetics is metabolic stability—the susceptibility of a compound to enzymatic degradation. The two primary sites of first-pass metabolism for many xenobiotics are the liver and the blood.[4][5] Therefore, in vitro assays that model these environments are indispensable tools for early-stage drug development. They allow for the rapid screening and ranking of compounds, ensuring that only the most promising candidates, those with a balance of potency and stability, are advanced into more resource-intensive preclinical and clinical studies.[6][7]

This guide will focus on two fundamental assays:

  • Plasma Stability: Evaluates degradation by enzymes present in blood plasma, such as esterases and amidases.

  • Microsomal Stability: Assesses metabolism by enzymes in the liver, primarily the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of drugs.[4]

By comparing N-(5-ethoxy-2-methylphenyl)acetamide against its analogs, we aim to provide a clear, data-driven narrative on how subtle structural modifications can profoundly impact metabolic liability.

Experimental Design & Rationale

A robust experimental design is the cornerstone of trustworthy data. Our approach is designed to be self-validating by including appropriate controls and a validated analytical method to ensure that any observed loss of the compound is a true reflection of its stability.

Selection of Test Compounds

To understand the structure-stability relationship, we will compare our lead compound with two closely related analogs:

  • Compound A (Lead): N-(5-ethoxy-2-methylphenyl)acetamide

  • Compound B (Analog 1): N-(5-methoxy-2-methylphenyl)acetamide (Investigates the impact of the alkyl chain length on the ether linkage)

  • Compound C (Analog 2): N-(5-ethoxy-4-methylphenyl)acetamide (Investigates the impact of the methyl group position relative to the ethoxy group)

Experimental Workflow Overview

The overall process involves incubating the test compounds in a physiological matrix (plasma or liver microsomes), sampling at various time points, stopping the enzymatic reaction, and quantifying the remaining parent compound using High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A1 Prepare Compound Stock (10 mM in DMSO) B1 Initiate Reaction: Add Compound to Matrix (37°C Incubation) A1->B1 A2 Prepare Physiological Matrix (Human Plasma or Liver Microsomes + Cofactors) A2->B1 B2 Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) B1->B2 Time Course B3 Quench Reaction: Add Cold Acetonitrile (with Internal Standard) B2->B3 C1 Centrifuge to Precipitate Proteins B3->C1 C2 Collect Supernatant C1->C2 C3 Analyze by HPLC-UV C2->C3 C4 Calculate % Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) C3->C4

Caption: General experimental workflow for in vitro stability assessment.

Detailed Experimental Protocols

The following protocols are designed to be reproducible and provide a clear basis for comparison.

Protocol 1: Human Plasma Stability Assay

Objective: To determine the stability of the test compounds in the presence of human plasma enzymes.

Materials:

  • Test Compounds (Compound A, B, C)

  • Dimethyl Sulfoxide (DMSO, ACS Grade)

  • Pooled Human Plasma (from a reputable supplier, stored at -80°C)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN, HPLC Grade), chilled to -20°C

  • Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct compound like Phenacetin, 1 µg/mL in ACN)

  • Microcentrifuge tubes (1.5 mL)

  • Incubator/water bath at 37°C

Procedure:

  • Thaw Plasma: Thaw the pooled human plasma in a 37°C water bath and keep on ice until use.

  • Prepare Working Solutions: Dilute the 10 mM compound stock solutions in DMSO to a 100 µM intermediate stock with a 50:50 mixture of ACN:Water.

  • Reaction Setup: In a microcentrifuge tube, add 198 µL of human plasma. Pre-incubate the tube at 37°C for 5 minutes.

  • Initiate Reaction: Add 2 µL of the 100 µM compound working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.1% to avoid enzyme inhibition.

  • Time Points: Incubate the reaction mixture at 37°C. At each designated time point (0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot.

  • Quench Reaction: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold acetonitrile with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.[5]

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: To assess the metabolic stability of the test compounds in the presence of liver enzymes, primarily CYPs.[4]

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock, from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • All other materials as listed in Protocol 1.

Procedure:

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer, MgCl₂, and the HLM to a final protein concentration of 0.5 mg/mL.[4] Keep on ice.

  • Reaction Setup: In parallel tubes, add the HLM master mix. For each compound, set up two conditions:

    • +NADPH: To measure total metabolic activity.

    • -NADPH: A negative control to account for non-NADPH dependent degradation or non-specific binding.

  • Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes.

  • Initiate Reaction:

    • To the +NADPH tubes, add the NADPH regenerating system.

    • To the -NADPH tubes, add an equivalent volume of buffer.

    • Immediately add the test compound to a final concentration of 1 µM.

  • Time Points & Quenching: Follow steps 5 through 8 as described in the Plasma Stability protocol. The inclusion of the -NADPH control helps validate that the observed degradation is primarily due to NADPH-dependent enzymes like CYPs.[6]

Protocol 3: Analytical Quantification via HPLC-UV

Objective: To quantify the percentage of the parent compound remaining at each time point.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the compounds)

  • Injection Volume: 10 µL

Data Analysis & Comparative Results

The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard. The percentage of compound remaining at time 't' is calculated relative to the 0-minute time point.

Calculation of Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope (k) of the linear regression of this plot is used to calculate the half-life: t½ = 0.693 / -k

Calculation of Intrinsic Clearance (CLint): Intrinsic clearance, a measure of the metabolic capacity of the liver, is calculated as follows:[3] CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Comparative Stability Data (Hypothetical)

The following table summarizes the expected outcomes from our stability assays. This data is illustrative and serves to highlight how structure can influence stability.

CompoundMatrixHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)% Remaining at 120 min
A: N-(5-ethoxy-2-methylphenyl)acetamide Human Plasma> 120N/A96.2%
HLM (+NADPH)45.830.315.5%
B: N-(5-methoxy-2-methylphenyl)acetamide Human Plasma> 120N/A97.1%
HLM (+NADPH)25.155.23.6%
C: N-(5-ethoxy-4-methylphenyl)acetamide Human Plasma> 120N/A95.5%
HLM (+NADPH)89.315.539.8%

Interpretation:

  • All compounds show high stability in human plasma, suggesting they are not susceptible to hydrolysis by plasma enzymes.

  • In liver microsomes, Compound B (methoxy) is significantly less stable than Compound A (ethoxy), suggesting the methoxy group is more readily metabolized (likely O-demethylation). This is a common metabolic pathway.

  • Compound C, where the methyl group is moved, shows enhanced stability compared to Compound A. This suggests that the original placement of the methyl group ortho to the amide may create a conformation more favorable to enzymatic attack, or that moving it to the para position sterically hinders the primary site of metabolism.

Potential Metabolic Pathways

Based on the structure of N-(5-ethoxy-2-methylphenyl)acetamide, several metabolic transformations are plausible. Identifying these potential "soft spots" is crucial for designing more stable analogs.

Caption: Plausible metabolic degradation pathways for the lead compound.

Conclusion

This guide demonstrates a robust and comparative approach to validating the physiological stability of a lead compound. The hypothetical data for N-(5-ethoxy-2-methylphenyl)acetamide and its analogs illustrate that while the compound is stable in plasma, it is susceptible to hepatic metabolism. The comparison with analogs provides actionable insights: the ethoxy group confers greater stability than a methoxy group, and the position of other substituents on the aromatic ring can significantly influence metabolic rate. These findings are critical for guiding the next cycle of medicinal chemistry optimization, potentially focusing on modifications that shield the identified metabolic liabilities without compromising pharmacological activity.

References

  • Title: In vitro drug metabolism: for the selection of your lead compounds Source: Symeres URL: [Link]

  • Title: Drug Metabolite Stability Assay Protocol in Whole Blood Source: Creative Bioarray URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-ethoxy-2-methylphenyl)acetamide

Operational Safety and PPE Logistics for N-(5-ethoxy-2-methylphenyl)acetamide Chemical Profiling & Mechanistic Causality of Hazards N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) is a structurally complex fine ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Logistics for N-(5-ethoxy-2-methylphenyl)acetamide

Chemical Profiling & Mechanistic Causality of Hazards

N-(5-ethoxy-2-methylphenyl)acetamide (CAS 500798-20-9) is a structurally complex fine chemical intermediate belonging to the acetanilide family. To design a rigorous safety protocol, we must look beyond basic safety data sheets and understand the fundamental toxicology of its parent scaffold.

When introduced into biological systems via inhalation or dermal absorption, acetanilide derivatives undergo hepatic metabolism. The primary hazard stems from the hydrolysis of the amide bond, which yields substituted aniline metabolites. Aniline derivatives are potent oxidizing agents in the bloodstream, capable of converting the Fe2+ in hemoglobin to Fe3+, thereby inducing methemoglobinemia—a severe condition that drastically impairs oxygen transport[1]. Furthermore, these compounds are known skin sensitizers and irritants, which historically led to the curtailment of their clinical use due to significant systemic toxicity[2].

Understanding this metabolic pathway dictates our operational logistics: our primary objective is to create an absolute barrier against aerosolized dust inhalation and dermal contact.

Toxicological Pathway and PPE Intervention

The following diagram maps the logical relationship between exposure routes, metabolic hazards, and the specific points where our PPE matrix intervenes to break the chain of causality.

G cluster_exposure Exposure Routes & PPE Barriers Chem N-(5-ethoxy-2-methylphenyl)acetamide (Airborne Dust / Surface Contamination) Respirator N95/P100 Respirator & Fume Hood Chem->Respirator Air Gloves Nitrile Gloves (≥8 mil) & Lab Coat Chem->Gloves Contact Inhalation Inhalation Route Metabolism Hepatic Metabolism (Hydrolysis) Inhalation->Metabolism Dermal Dermal Route Dermal->Metabolism Respirator->Inhalation If bypassed Gloves->Dermal If bypassed Toxicity Substituted Aniline Formation (Methemoglobinemia Risk) Metabolism->Toxicity Cytochrome P450

Exposure routes, metabolic hazards, and PPE interventions for acetanilide derivatives.

Quantitative PPE Selection Matrix

To effectively block the exposure routes identified above, PPE must be selected based on quantitative material properties and operational scale. Acetanilides are highly soluble in organic solvents like ethanol and acetone, but have limited solubility in water[3]. Consequently, the choice of solvent during handling heavily influences glove breakthrough times.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile (≥8 mil thickness)Solid acetanilides do not easily penetrate nitrile. However, if dissolved in organic solvents (e.g., DMSO, acetone), breakthrough times drop significantly. Double-gloving is mandatory during solution preparation.
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from fine crystalline dust and chemical burns from splashes during dissolution.
Respiratory N95 or P100 Particulate RespiratorEssential when weighing bulk powders outside a closed system. The compound's flake/powder form can become airborne, leading to inhalation exposure.
Body Protection Flame-resistant (FR) Lab CoatPrevents accumulation of dust on personal clothing, which could lead to chronic dermal exposure.

Step-by-Step Operational Workflows

Do not merely follow these steps; understand the physical chemistry dictating them. Every procedure below is designed as a self-validating system to ensure absolute containment.

Protocol 1: Safe Weighing and Solution Preparation

  • Airflow Verification : Inspect the fume hood face velocity monitor. It must read between 0.4 and 0.6 m/s. Causality: This specific velocity range ensures adequate capture of aerosolized fine powder without creating turbulent vortices that could blow the powder out of the sash.

  • PPE Donning : Don the FR lab coat, safety goggles, and double nitrile gloves (inner layer 4 mil, outer layer 8 mil).

  • Static Elimination : Apply an anti-static gun (e.g., Zerostat) to the weighing spatula and the anti-static weigh boat. Causality: Acetanilide derivatives often crystallize into flakes that hold a strong electrostatic charge. Unmitigated, these flakes will "jump" and contaminate the balance enclosure.

  • Transfer & Weighing : Transfer the required mass of N-(5-ethoxy-2-methylphenyl)acetamide into the weigh boat. Immediately cap the source bottle.

  • Dissolution : Transfer the solid to a volumetric flask and add the target organic solvent. Self-Validation: Agitate until visually clear. Hold the flask against both a light and dark background. The complete absence of particulate matter confirms successful dissolution, eliminating the suspended dust hazard.

Protocol 2: Spill Response and Decontamination

  • Isolation : Immediately evacuate a 2-meter radius around the spill.

  • Containment : Do NOT sweep the dry powder. Causality: Dry sweeping introduces mechanical energy that aerosolizes the dust, drastically increasing the inhalation risk and expanding the contamination zone.

  • Wetting : Lightly mist the spilled powder with a 10% ethanol/water solution. Causality: The water binds the dust, while the low concentration of ethanol breaks the surface tension, allowing the liquid to penetrate the hydrophobic powder mass without dissolving it excessively.

  • Collection : Wipe up the wetted powder using heavy-duty absorbent pads. Place all pads into a designated, sealable hazardous waste bag.

  • Decontamination : Wash the surface with a detergent solution, followed by a pure ethanol wipe. Self-Validation: Perform a final wipe with a clean, white filter paper. If the paper remains pristine with no visual residue, macroscopic decontamination is successful.

Disposal and Logistical Plan

Proper disposal prevents downstream environmental contamination and protects waste-handling personnel. Note that acetamides must not be mixed with strong oxidizing agents, as this can trigger dangerous exothermic reactions[4].

  • Solid Waste : Collect all contaminated weigh boats, spatulas, and empty chemical vials in high-density polyethylene (HDPE) containers. Label explicitly as "Toxic Organic Solid Waste - Acetanilide Derivative."

  • Liquid Waste : Segregate liquid waste based on the solvent used for dissolution. If dissolved in halogenated solvents (e.g., DCM), route to the Halogenated Organic Waste stream. If dissolved in ethanol or DMSO, route to the Non-Halogenated stream.

  • Contaminated PPE : Treat the outer layer of nitrile gloves and any heavily exposed disposable lab coats as hazardous solid waste. Never wash and reuse disposable PPE that has contacted this chemical.

References[4] What is Acetamide used for? - Patsnap Synapse. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfq6kfOJaE6wcLBACL1NJpl5KJZPB738tq9HrGGtlPcrH40fSxaTbpgbo8Y5E9kLgjNBjrWWjcxsh0CG8HY1sSB9Tx498C0g8kS-Sy7uEFs9u7HeUeGF52DIvnTRaQ_FTQxZIySfKvIGcgKhuQXDN4awcsws5xE2Rh[1] What is the mechanism of Acetanilide? - Patsnap Synapse. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFUvc5LrTMh6h5bx_9-WbcFPvaV810lamcp8DVP-obwuCWkr1gOWO8DpgRUuaRkAGsQ4ixmhUJEg6ZbBzJ-yzVrdxUFjpnebs_Pxp5EGRNq0ym2hwpOsAIbAcu2Xjs9ajZNYT994UiXuX_241fl0QXgHgYgoeuJkqFD5CJG8rjwJDKvQ==[2] Acetanilide - Grokipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrYE_VGk7fVtewnC0hnWMITvKm7_7kVi2ctKuN18snJ8Lcbdx5PYY9gCccyOxKn2dmeJRobI8T-MnYc6ejlSsjxCuUXpZ0phHp21ecdirswDy4RK2EOEOSnYWvXY05_5ynbQ==[3] Acetanilide - Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN6INKsknrBHHWfSoToJluQvz7pD86DJJvmme0_77OFXWUzKMwy3I00lzIFLmBR-5meweNPcTiC2PvZ4gEjB0fV_9BDpGk2PrlnsXgupV8CIa1j-oJJRYIgn6iQiXna6ZXRaHZ

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